molecular formula C10H8ClNO B8812725 4-Chloro-8-methylquinolin-2-ol

4-Chloro-8-methylquinolin-2-ol

Cat. No.: B8812725
M. Wt: 193.63 g/mol
InChI Key: LIKQTOQMZQQNTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-8-methylquinolin-2-ol (CAS 113226-20-3) is a chlorinated quinoline derivative of significant interest in synthetic and medicinal chemistry research. This compound serves as a key synthetic intermediate for the preparation of diverse 4-substituted quinolin-2-ones and quinoline-2-thiones through nucleophilic substitution reactions at the 4-position . Its molecular framework is a valuable building block for constructing more complex molecules, particularly in the development of potential chemotherapeutic agents. Research indicates that 8-substituted quinoline analogs are frequently explored for their biological activity, with studies demonstrating that such structures can form the basis for metal complexes, like gold(III) complexes, which have shown promising in vitro antiproliferative properties against various human cancer cell lines . The core 8-hydroxyquinoline structure is a privileged scaffold in drug discovery, known for its chelating properties and diverse pharmacological potential . The specific substitution pattern of this compound makes it a versatile precursor for further chemical exploration, including thiation, hydrazination, azidation, and amination reactions, to generate libraries of compounds for biological evaluation . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals, and it must not be used as a food additive or cosmetic ingredient.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8ClNO/c1-6-3-2-4-7-8(11)5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)

InChI Key

LIKQTOQMZQQNTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=O)N2)Cl

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture and Synthesis of 4-Chloro-8-methylquinolin-2-ol: A Senior Application Scientist’s Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, quinoline derivatives serve as privileged scaffolds. Among these, 4-Chloro-8-methylquinolin-2-ol (CAS 113226-20-3) stands out as a highly versatile bifunctional intermediate[1]. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a precisely engineered building block. The orthogonal reactivity of its C2-hydroxyl/carbonyl group and its C4-chloride allows for highly selective, sequential functionalization.

This whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and a field-proven, self-validating synthetic methodology for this compound, designed to empower researchers in drug discovery and molecular design.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties and structural behavior of this compound is critical for predicting its solubility, reactivity, and interaction with biological targets.

Tautomerism: Lactim vs. Lactam

A defining characteristic of 2-hydroxyquinolines is their ability to undergo lactim-lactam tautomerization. In the solid state and in polar solvents, this compound predominantly exists in its lactam form: 4-chloro-8-methylquinolin-2(1H)-one [2].

This tautomeric equilibrium dictates the molecule's reactivity profile. The lactam form provides a nucleophilic nitrogen (N1) and an electrophilic carbon (C4) activated by the adjacent chloride, while the C8-methyl group introduces localized lipophilicity and steric shielding, which can restrict rotation in downstream cross-coupling products (a critical factor in designing kinase inhibitors).

Tautomerism A Lactim Form (this compound) B Lactam Form (4-Chloro-8-methylquinolin-2(1H)-one) A->B Polar Solvents / Solid State (Thermodynamically Favored)

Caption: Tautomeric equilibrium of this compound highlighting the favored lactam state.

Quantitative Data Summary

To facilitate compound handling and assay design, the core physicochemical parameters are summarized below.

PropertyValue / Description
IUPAC Name 4-chloro-8-methyl-1H-quinolin-2-one
CAS Number 113226-20-3[1]
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Calculated LogP ~3.8 (Lactim) / ~2.5 (Lactam)[3]
Hydrogen Bond Donors 1 (NH or OH)
Hydrogen Bond Acceptors 1 (C=O or N)
Topological Polar Surface Area 48.4 Ų[3]

Mechanistic Synthetic Workflow

The synthesis of 4-chloro-2-quinolones is a masterclass in regiocontrol. Direct chlorination of 4-hydroxy-2-quinolones often yields mixtures. Therefore, the industry-standard approach utilizes a three-phase sequence: Cyclocondensation, Global Chlorination, and Regioselective Hydrolysis[4].

Phase 1: Cyclocondensation

The synthesis begins with the reaction of o-toluidine and diethyl malonate. At elevated temperatures (approx. 200 °C), an initial amidation occurs, followed by an intramolecular Knorr-type cyclization to yield 4-hydroxy-8-methylquinolin-2(1H)-one[2].

Phase 2: Global Chlorination (The "Why")

Treatment of the intermediate with Phosphoryl chloride (POCl₃) drives the formation of 2,4-dichloro-8-methylquinoline. Why POCl₃? POCl₃ acts as both solvent and electrophilic activator. It converts the tautomeric oxygen atoms into highly reactive phosphorodichloridate leaving groups. Subsequent nucleophilic aromatic substitution (SₙAr) by in situ generated chloride ions yields the dichloro-intermediate[5].

Phase 3: Regioselective Hydrolysis (The "Causality")

The crux of the synthesis is the selective hydrolysis of the C2-chloride over the C4-chloride. Why does C2 hydrolyze preferentially? The C2 position is directly adjacent to the quinoline nitrogen. Under acidic conditions (aqueous acetic acid), the nitrogen is protonated, rendering C2 highly electrophilic. Water attacks C2, forming a tetrahedral intermediate stabilized by the adjacent heteroatom. Expulsion of the chloride ion is thermodynamically driven by the formation of the stable lactam core[4]. The C4 position lacks this direct alpha-heteroatom stabilization and remains intact.

Workflow SM Starting Materials: o-Toluidine + Diethyl malonate Step1 Step 1: Cyclocondensation (200°C, -EtOH) SM->Step1 Int1 Intermediate 1: 4-Hydroxy-8-methylquinolin-2(1H)-one Step1->Int1 Step2 Step 2: Global Chlorination (POCl3, Reflux) Int1->Step2 Int2 Intermediate 2: 2,4-Dichloro-8-methylquinoline Step2->Int2 Step3 Step 3: Regioselective Hydrolysis (Aqueous AcOH, 100°C) Int2->Step3 Product Target Compound: This compound Step3->Product

Caption: Three-phase synthetic workflow demonstrating regioselective control to yield the target compound.

Validated Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to verify success before proceeding to the next step.

Protocol: Synthesis of this compound

Step A: Preparation of 2,4-Dichloro-8-methylquinoline

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube.

  • Reaction: Suspend 4-hydroxy-8-methylquinolin-2(1H)-one (10.0 g, 57.1 mmol) in neat POCl₃ (50 mL). Expert Tip: Add 0.5 mL of N,N-dimethylformamide (DMF) as a catalyst to form the Vilsmeier-Haack active complex, accelerating the SₙAr displacement[5].

  • Heating: Heat the mixture to gentle reflux (100–105 °C) for 4 hours. The suspension will gradually become a homogeneous dark solution.

  • IPC Validation: Quench a 50 µL aliquot in ice water, extract with EtOAc, and run TLC (Hexanes/EtOAc 4:1). The starting material (R_f ~ 0.1) should be completely consumed, replaced by a highly non-polar UV-active spot (R_f ~ 0.8).

  • Workup: Cool to room temperature. Carefully pour the mixture over crushed ice (500 g) with vigorous stirring. Neutralize slowly with aqueous NaOH (20%) to pH 7. Extract with Dichloromethane (3 × 150 mL), dry over MgSO₄, and concentrate in vacuo to yield the dichloro-intermediate as an off-white solid.

Step B: Regioselective Hydrolysis

  • Setup: Transfer the crude 2,4-dichloro-8-methylquinoline into a 250 mL flask.

  • Reaction: Add a mixture of Glacial Acetic Acid (60 mL) and Deionized Water (20 mL).

  • Heating: Heat the solution to 100 °C for 12 hours. Causality Note: Strict temperature control is vital. Exceeding 110 °C or extending the time beyond 18 hours risks hydrolyzing the C4-chloride, reverting the molecule to the 2,4-diol[4].

  • IPC Validation: LC-MS analysis of the reaction mixture should show a dominant peak at m/z 194.0 [M+H]⁺ with the characteristic 3:1 isotopic pattern of a single chlorine atom.

  • Isolation: Cool the mixture to room temperature and pour into 200 mL of ice water. The product will precipitate as a solid. Filter under vacuum, wash extensively with cold water, and dry in a vacuum oven at 50 °C.

  • Final Validation: ¹H NMR (DMSO-d₆) should reveal a broad singlet at ~11.8 ppm (NH, lactam), a sharp singlet at ~6.5 ppm (C3-H), and a singlet at ~2.4 ppm (C8-CH₃).

Downstream Applications in Drug Development

The strategic value of this compound lies in its orthogonal reactivity, making it a cornerstone for library synthesis in medicinal chemistry:

  • C4-Functionalization: The C4-chloride is highly primed for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid introduction of aryl, heteroaryl, or amine substituents, which are critical for interacting with the hinge region of kinase targets.

  • N1/O2-Derivatization: The lactam nitrogen can be selectively alkylated using standard bases (e.g., K₂CO₃, NaH) and alkyl halides, enabling the tuning of the molecule's ADME properties (Absorption, Distribution, Metabolism, and Excretion) without interfering with the C4 vector.

By mastering the synthesis and reactivity of this intermediate, drug development professionals can rapidly iterate through structure-activity relationship (SAR) campaigns with high efficiency and predictability.

References

  • Benchchem. "this compound (CAS 113226-20-3) Product Information". Benchchem.
  • Molaid. "(4-chloro-8-methylquinolin-2-yloxy)-acetic acid ethyl ester - CAS 1380598-35-5". Molaid Chemical Database.
  • MDPI. "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities". Organics.
  • Thieme Connect. "Product Class 4: Quinolinones and Related Systems". Science of Synthesis.
  • University of Pardubice / Wiley. "Reaction of Some 2-Quinolone Derivatives with Phosphoryl Chloride". Journal of Heterocyclic Chemistry.

Sources

Thermodynamic Solubility Profiling of 4-Chloro-8-methylquinolin-2-ol in Organic Solvents: A Preformulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preformulation & Physicochemical Characterization

Executive Summary

Understanding the solubility profile of 4-Chloro-8-methylquinolin-2-ol (CAS 113226-20-3) is a critical prerequisite for its successful application as an intermediate in medicinal chemistry and anticancer drug development[1]. Because solubility dictates reaction kinetics, purification efficiency, and downstream formulation viability, empirical data must be grounded in robust physical chemistry. This whitepaper provides an in-depth, self-validating methodological framework for determining and optimizing the solubility of this halogenated quinoline derivative across various organic solvents.

Physicochemical Profiling & Causality of Solvation

To predict and manipulate solubility, we must first understand the causality behind the molecule's solid-state interactions. This compound exhibits lactim-lactam tautomerism, existing in equilibrium with 4-chloro-8-methyl-1H-quinolin-2-one [1].

This tautomeric shift fundamentally alters the molecule's hydrogen-bonding network. The lactam form presents a strong hydrogen-bond donor (N-H) and acceptor (C=O), which significantly increases the crystal lattice energy. To dissolve the compound, the solvent must provide a lower energy state than the crystal lattice.

Hansen Solubility Parameters (HSP)

We apply Hansen Solubility Parameters (HSP) to model this solvation behavior[2]. The total cohesive energy density of the solvent must closely match that of the solute across three dimensions:

  • Dispersion forces (

    
    ):  High for this molecule due to the aromatic quinoline core and the polarizable chlorine atom.
    
  • Polar interactions (

    
    ):  Moderate to high, driven by the electron-withdrawing chlorine and the hydroxyl/carbonyl group.
    
  • Hydrogen bonding (

    
    ):  High, dictated by the tautomeric -OH or -NH/C=O moieties.
    

Solvents that minimize the interaction radius (


) relative to the solute's interaction sphere (

) will yield the highest thermodynamic solubility[2].

HSP_Logic HSP_Core Target HSP (δd, δp, δh) Quinoline Scaffold + Halogen + OH Solvent_Screen Compute Interaction Radius (Ra) Ra² = 4(Δδd)² + (Δδp)² + (Δδh)² HSP_Core->Solvent_Screen Good_Solv Ra < R0 (High Solubility) DMSO, DMF, DCM Solvent_Screen->Good_Solv Affinity Match Poor_Solv Ra > R0 (Low Solubility) Alkanes, Water Solvent_Screen->Poor_Solv Mismatch Formulation Co-Solvent Blending Optimize δ parameters Good_Solv->Formulation Poor_Solv->Formulation

Fig 1. Solvent selection logic utilizing Hansen Solubility Parameters (HSP).

The Self-Validating Experimental Protocol: Shake-Flask Method

While computational HSP screening provides a predictive baseline, empirical validation is mandatory. The saturation shake-flask method remains the gold standard for determining true thermodynamic equilibrium solubility[3].

As an Application Scientist, I mandate a self-validating workflow . A common pitfall in solubility determination is the failure to recognize polymorphic transformations or solvate formation during the equilibration phase. If the solid state changes, the measured solubility no longer applies to the original API.

Step-by-Step Methodology
  • Excess Solute Addition: Add an excess amount of this compound (e.g., 50 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Thermodynamic Equilibration: Agitate the suspension vigorously at a constant temperature (typically 25°C for storage profiling or 37°C for biological relevance) for 24 hours[3]. Causality: 24 hours is required to overcome the kinetic dissolution rate and ensure the system has reached a true thermodynamic plateau.

  • Phase Separation: Centrifuge the samples isothermally (e.g., 10,000 rpm for 15 minutes) rather than filtering. Causality: Highly lipophilic quinoline derivatives can adsorb onto standard membrane filters (like PTFE or Nylon), leading to artificially low concentration readings in the filtrate.

  • Solid-State Validation (Critical Step): Harvest the residual undissolved solid at the bottom of the vial and analyze it via Powder X-Ray Diffraction (PXRD)[3]. Causality: This proves that the crystal lattice of the this compound has not transitioned into a different polymorph or formed a pseudo-polymorph (solvate) with the organic solvent.

  • Quantification: Dilute the supernatant appropriately and quantify using HPLC-UV[4].

Workflow Step1 1. Solute Saturation Add excess this compound Step2 2. Thermodynamic Equilibration Shake-flask at 25°C/37°C for 24h Step1->Step2 Step3 3. Phase Separation Isothermal Centrifugation Step2->Step3 Step4 4a. Supernatant Analysis HPLC-UV Quantification Step3->Step4 Step5 4b. Solid-State Validation PXRD of residual solid Step3->Step5

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Data: Organic Solvent Solubility Profile

Based on the physicochemical properties of the quinoline scaffold and empirical trends for similar halogenated intermediates, the following table summarizes the solubility behavior of this compound across standard organic solvents.

Solvent ClassificationSpecific SolventDielectric Constant (ε)Expected Solubility Range (mg/mL at 25°C)Solvation Mechanism / Causality
Polar Aprotic DMSO46.7> 50.0 (High)Exceptional H-bond acceptor; disrupts the lactam N-H lattice network.
Polar Aprotic DMF36.7> 40.0 (High)Strong dipole-dipole interactions; excellent match for

and

.
Polar Protic Methanol32.710.0 - 15.0 (Moderate)Acts as both H-bond donor and acceptor; good affinity for the -OH tautomer.
Halogenated Dichloromethane8.915.0 - 20.0 (Moderate)High dispersion force (

) affinity with the aromatic ring and chlorine atom.
Polar Aprotic Acetonitrile37.52.0 - 5.0 (Low-Mod)Moderate polarity but lacks strong H-bond donor capacity to break the crystal lattice.
Non-Polar n-Heptane1.9< 0.1 (Poor)Severe HSP mismatch; unable to overcome the high cohesive energy of the solute.

Analytical Quantification Parameters

To ensure high-fidelity data during the quantification step (Step 4a), High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is utilized[4].

  • Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile and Water (typically 70:30 v/v) to ensure rapid elution of the lipophilic quinoline core[4].

  • Detection Wavelength (λ): 210 nm to 254 nm. The conjugated

    
    -system of the quinoline ring provides strong chromophoric absorption in this UV range[4].
    
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at 30.0 ± 1.0°C to ensure reproducible retention times[4].

By adhering to this rigorously structured, causality-driven approach, researchers can confidently map the solubility landscape of this compound, ensuring that downstream synthetic and formulation processes are built on an unshakeable thermodynamic foundation.

References

  • Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Pre-formulation solubility study of praziquantel in different media and solubilizing agents using the saturation shake-flask method Source: Mediterranean Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Hansen Solubility Parameters: A User's Handbook (2nd Edition) Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide on the Tautomerism of 4-Chloro-8-methylquinolin-2-ol and its Lactam Form, 4-Chloro-8-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tautomeric equilibrium between the lactam and lactim forms of heterocyclic compounds is a critical consideration in drug discovery and development, profoundly influencing molecular properties such as solubility, receptor binding, and metabolic stability. This technical guide provides a comprehensive examination of the tautomerism exhibited by 4-Chloro-8-methylquinolin-2-ol (the lactim form) and 4-Chloro-8-methylquinolin-2(1H)-one, also known as 4-Chloro-8-methylcarbostyril (the lactam form). We will delve into the fundamental principles governing this equilibrium, the structural and electronic factors that dictate the predominance of one tautomer, and the advanced analytical and computational methodologies required for its characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal chemical phenomenon.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry.[1] A particularly important class of tautomerism is the lactam-lactim equilibrium, a special case of amide-imidol tautomerism, which is prevalent in many heterocyclic systems.[2] The interconversion between a lactam (a cyclic amide) and a lactim (a cyclic imidic acid) involves the migration of a proton between the nitrogen and oxygen atoms. This seemingly subtle structural change can have significant consequences for a molecule's physicochemical and biological properties, making a thorough understanding of the tautomeric preference essential for rational drug design.[3]

The quinolinone scaffold, a core structure in numerous pharmaceuticals, is a classic example of a system exhibiting lactam-lactim tautomerism.[4] The position of the equilibrium is sensitive to a variety of internal and external factors, including the nature and position of substituents, solvent polarity, temperature, and pH.[3][5][6]

This guide will focus on the specific case of this compound and its tautomer, 4-Chloro-8-methylquinolin-2(1H)-one. We will explore the interplay of the electron-withdrawing chloro group and the electron-donating methyl group on the tautomeric equilibrium and provide a detailed roadmap for its experimental and computational investigation.

The Tautomeric Equilibrium: this compound vs. 4-Chloro-8-methylquinolin-2(1H)-one

The tautomeric equilibrium for the title compound can be represented as follows:

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Note: The DOT script above is a template. For a functional diagram, the IMG SRC would need to be replaced with actual image URLs of the chemical structures.

Based on extensive studies of similar 2-quinolinone systems, the equilibrium is expected to strongly favor the lactam form, 4-Chloro-8-methylquinolin-2(1H)-one.[7] The increased stability of the amide group within the cyclic system is a primary driving force for this preference.

Influence of Substituents
  • 4-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 4-position is expected to influence the electron density of the quinolinone ring system. This can have a nuanced effect on the tautomeric equilibrium.

  • 8-Methyl Group: The electron-donating methyl group at the 8-position will also modulate the electronic properties of the ring, potentially impacting the relative stability of the tautomers.

A comprehensive analysis requires a combination of spectroscopic and computational methods to definitively determine the position of the equilibrium.

Experimental Characterization of Tautomeric Equilibrium

A multi-faceted experimental approach is necessary to unambiguously characterize the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution.[8][9]

Experimental Protocol:

  • Sample Preparation: Dissolve the synthesized 4-Chloro-8-methylquinolin-2(1H)-one in a range of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).[8]

  • Spectral Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for each solution.

  • Data Analysis:

    • In the ¹H NMR spectrum, the presence of a broad signal for the N-H proton is indicative of the lactam form, while a sharper signal for an O-H proton would suggest the lactim form.[10]

    • In the ¹³C NMR spectrum, a downfield signal for the C2 carbonyl carbon (typically >160 ppm) is a key indicator of the lactam tautomer.[10][11] The absence of this signal and the appearance of a C2 signal more characteristic of an aromatic carbon bearing an -OH group would point to the lactim form.

    • Quantitative analysis of the tautomeric ratio can be achieved by integrating the signals corresponding to unique protons or carbons of each tautomer.[8]

Tautomer Expected ¹H NMR Chemical Shift (δ, ppm) Expected ¹³C NMR Chemical Shift (δ, ppm)
Lactam N-H: ~11-12C=O: ~162
Aromatic C-H: ~6.5-8.0Aromatic C: ~115-140
CH₃: ~2.4CH₃: ~18
Lactim O-H: ~9-10C-OH: ~158
Aromatic C-H: ~6.8-8.2Aromatic C: ~110-145
CH₃: ~2.5CH₃: ~19
Caption: Predicted NMR chemical shifts for the tautomers of 4-Chloro-8-methyl-2-hydroxyquinoline. These are guide values and will vary with experimental conditions.[12]
Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups, particularly the carbonyl (C=O) group characteristic of the lactam tautomer.[10]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed in the solid state (e.g., using an ATR accessory or as a KBr pellet) or in solution.[10]

  • Spectrum Acquisition: Record the IR spectrum, typically in the 4000-400 cm⁻¹ range.

  • Data Analysis: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration of the quinolinone ring, confirming the presence of the lactam tautomer.[10] Conversely, the absence of this strong band and the presence of a broad O-H stretching band would suggest the lactim form.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The lactam and lactim forms possess different chromophores and are expected to exhibit distinct UV-Vis absorption spectra.[8]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of the compound in various solvents.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Analyze changes in the absorption maxima (λmax) and molar absorptivity with solvent polarity. The presence of an isosbestic point in the spectra when varying solvent composition can provide strong evidence for a two-component equilibrium.[8]

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_computation Computational Modeling cluster_conclusion Conclusion synthesis Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N) synthesis->nmr ir IR Spectroscopy synthesis->ir uv_vis UV-Vis Spectroscopy synthesis->uv_vis dft Density Functional Theory (DFT) - Relative Energies - Spectroscopic Predictions synthesis->dft conclusion Determination of Predominant Tautomer and Equilibrium Constant (KT) nmr->conclusion ir->conclusion uv_vis->conclusion dft->conclusion

Caption: Experimental and computational workflow for tautomer analysis.

Computational Chemistry: A Predictive and Corroborative Tool

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[4]

Computational Protocol:

  • Structure Building: Construct 3D models of both the lactam and lactim tautomers using molecular modeling software.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the electronic energies of both tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4] Calculations should be performed for the gas phase and in various solvents using a continuum solvation model (e.g., PCM).

  • Thermodynamic Analysis: Calculate the Gibbs free energies of the tautomers to determine their relative stabilities and the theoretical equilibrium constant (K_T).

  • Spectroscopic Prediction: Simulate NMR chemical shifts and IR vibrational frequencies to aid in the assignment of experimental spectra.[4]

Parameter Lactam Form Lactim Form
Relative Energy (Gas Phase) Lower (More Stable)Higher (Less Stable)
Relative Energy (Polar Solvent) Significantly LowerSignificantly Higher
Calculated IR C=O Stretch (cm⁻¹) ~1660Absent
Calculated ¹³C NMR δ (C=O) (ppm) ~162Absent
Caption: Expected trends from computational analysis of the tautomers.

Conclusion and Implications for Drug Development

The tautomeric landscape of a drug candidate is a critical determinant of its pharmacological profile. For this compound and its corresponding lactam, a comprehensive analysis combining advanced spectroscopic techniques and robust computational modeling is essential. The evidence from analogous systems strongly suggests that the lactam form, 4-Chloro-8-methylquinolin-2(1H)-one, will be the predominant, if not exclusive, tautomer in both solid and solution phases.

A definitive understanding of this equilibrium allows drug development professionals to:

  • Predict Physicochemical Properties: Accurately forecast solubility, lipophilicity, and pKa.

  • Optimize Receptor Interactions: The distinct hydrogen bonding patterns of the lactam and lactim forms will dictate their binding to biological targets.

  • Anticipate Metabolic Pathways: The predominant tautomer will influence the molecule's susceptibility to metabolic enzymes.

By rigorously characterizing the tautomeric behavior of such compounds, researchers can make more informed decisions in the design and optimization of novel therapeutics.

References

  • Lactim–lactam tautomerism is favoured over enol–keto tautomerism in 2-hydroxy-5-(4-fluorophenyl)nicotinic acid: Experimental and quantum chemical approach. (n.d.).
  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. (2012). The Journal of Physical Chemistry Letters.
  • Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies. (n.d.).
  • Lactam. (n.d.). Wikipedia.
  • Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. (2025). Benchchem.
  • First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. (n.d.). PMC.
  • What is Lactam Lactim Tautomerism? (2025). askIITians.
  • Tautomerism: Features, Types, Factors and Mechanism. (n.d.). DoorstepTutor.
  • Tautomerism by Abhay. (n.d.). Scribd.
  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. (n.d.). PMC.
  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. (n.d.). The Ivan Huc Group.
  • How about Tautomers? (n.d.). WuXi Biology.
  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024). Walsh Medical Media.
  • Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview. (2025). Benchchem.
  • Computational Studies Of Lactam Tautomers By Using Hf And Dft Methods In Gas And Solvent Phase. (n.d.). Afribary.
  • Lactim-lactam tautomeric equilibriums of 2-hydroxypyridines. 1. Cation binding, dimerization, and interconversion mechanism in aprotic solvents. A spectroscopic and temperature-jump kinetic study. (1978). Journal of the American Chemical Society.
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (n.d.).
  • Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Lactam–Lactim Tautomerization of Monoamino-Substituted 2-Pyridinols in Tetrahydrofuran. (2006). Bulletin of the Chemical Society of Japan.
  • What is Lactam Lactim Tautomerism class 11 chemistry CBSE. (n.d.). Vedantu.
  • The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). (n.d.).
  • Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. (n.d.). YouTube.
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules.
  • Notes on Tautomerism. (n.d.). Unacademy.
  • The Use of NMR Spectroscopy to Study Tautomerism. (n.d.).
  • Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. (2013). Wiley-VCH.
  • The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. (2017).
  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and T. (n.d.). Semantic Scholar.
  • 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. (2021). Moroccan Journal of Chemistry.
  • 4-methylcarbostyril. (n.d.). Organic Syntheses.
  • The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. (2016). Journal of Organic and Pharmaceutical Chemistry.
  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Chemistry – A European Journal.
  • 4-Chloroquinolin-8-ol. (n.d.). PubChem.
  • 4-Chloro-8-fluoro-2-methylquinoline. (n.d.). Sigma-Aldrich.
  • Tautomerism unveils a self-inhibition mechanism of crystallization. (2023).
  • An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. (2025). Benchchem.
  • Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. (n.d.). MDPI.
  • Taming Tautomerism in Organic Crystal Structure Prediction. (2025). ChemRxiv.
  • 7-Chloro-4-methylcarbostyril. (n.d.). PubChem.
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). PMC.

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A Comprehensive Technical Guide to the Pharmacological Potential of 8-Methylquinolin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Within this vast family, quinolin-2(1H)-one (carbostyril) derivatives have emerged as particularly promising candidates for drug development. This technical guide provides an in-depth exploration of the pharmacological potential of a specific, yet underexplored subclass: 8-methylquinolin-2-ol derivatives. We will delve into the synthetic strategies for accessing this core, analyze its diverse pharmacological activities—ranging from anticancer to neuroprotective—and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and field-proven insights to guide future research and development in this exciting area.

Chapter 1: The Quinoline Scaffold: A Cornerstone of Medicinal Chemistry

Introduction to Quinoline and its Derivatives

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, is a fundamental building block in the design of synthetic drugs.[2] Its structural versatility allows for modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activities.[1] This has led to the development of numerous FDA-approved drugs based on the quinoline scaffold. The diverse pharmacological activities attributed to quinoline derivatives include anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4]

The Quinolin-2-one (Carbostyril) Core: Chemical Properties and Biological Significance

The quinolin-2-one, or carbostyril, scaffold is a key variant of the quinoline ring system. It exists in a tautomeric equilibrium with its 2-hydroxyquinoline form, although the keto form (quinolin-2-one) generally predominates. This structural feature is crucial for its biological activity, providing hydrogen bond donor and acceptor capabilities that facilitate interactions with biological targets. N-alkylation of the 2-oxoquinoline core has been shown to yield compounds with significant cytotoxic activity, highlighting the importance of this structural motif in anticancer drug design.[5]

The Role of the 8-Methyl Group: A Strategic Modification

The substitution at the 8-position of the quinoline ring significantly influences the molecule's properties. The well-studied 8-hydroxyquinoline derivatives, for instance, are potent metal chelators, a property linked to their broad biological activities, including antimicrobial and anticancer effects.[6][7][8] By replacing the hydroxyl group with a methyl group, the molecule's lipophilicity is increased, which can enhance membrane permeability and alter target engagement. The 8-methyl group also provides a steric and electronic influence that can modulate the binding affinity and selectivity for specific biological targets.

Chapter 2: Synthesis of 8-Methylquinolin-2-ol Derivatives

Retrosynthetic Analysis and Key Synthetic Strategies

The synthesis of 8-methylquinolin-2-ol derivatives can be approached through several established methods for quinoline synthesis. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern. Key synthetic routes include:

  • Skraup-Doebner-von Miller Reaction: This is a classic method involving the reaction of an aniline (in this case, m-toluidine) with an α,β-unsaturated carbonyl compound. While effective, it can sometimes lead to mixtures of regioisomers.[9]

  • Friedländer Annulation: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. This method offers better regiocontrol.

  • From Pre-functionalized Quinolines: A common and versatile approach involves the synthesis of a substituted quinoline, such as 4-chloro-8-methylquinolin-2(1H)-one, which can then undergo further nucleophilic substitution reactions to generate a library of derivatives.[10][11]

Below is a diagram illustrating a general synthetic workflow starting from 4-hydroxy-8-methylquinolin-2(1H)-one.

G A 4-Hydroxy-8-methyl- quinolin-2(1H)-one B 2,4-Dichloro-8-methylquinoline A->B POCl3 / PCl5 C 4-Chloro-8-methyl- quinolin-2(1H)-one B->C Acid Hydrolysis D 4-Substituted-8-methyl- quinolin-2(1H)-one Derivatives C->D Nucleophilic Substitution (e.g., Amines, Thiols)

Caption: Synthetic workflow for 8-methylquinolin-2-ol derivatives.

Detailed Synthetic Protocol: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one

This protocol is adapted from established methodologies and serves as a key step for creating a versatile intermediate for further derivatization.[10][11]

Step 1: Chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one

  • To a stirred suspension of 4-hydroxy-8-methylquinolin-2(1H)-one (10 mmol) in phosphoryl chloride (20 mL), add phosphorus pentachloride (12 mmol) portion-wise.

  • Heat the reaction mixture under reflux for 3 hours.

  • Allow the mixture to cool to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with chloroform (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-8-methylquinoline.

Step 2: Selective Hydrolysis to 4-chloro-8-methylquinolin-2(1H)-one

  • Dissolve the crude 2,4-dichloro-8-methylquinoline from the previous step in a mixture of glacial acetic acid (30 mL) and concentrated hydrochloric acid (10 mL).

  • Heat the solution under reflux for 4 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • The precipitated solid is filtered, washed with water until neutral, and dried.

  • Recrystallize the crude product from ethanol to afford pure 4-chloro-8-methylquinolin-2(1H)-one.

Characterization and Purification Techniques
  • Purification: Column chromatography (silica gel) and recrystallization are standard methods for purifying the synthesized derivatives.

  • Characterization: The structure and purity of the compounds are confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.[10][11]

Chapter 3: Anticancer Potential of 8-Methylquinolin-2-ol Derivatives

Quinoline derivatives are a significant class of anticancer agents, with several compounds in clinical use and many more under development.[2][5] Their mechanisms of action are diverse, often targeting fundamental processes of cancer cell proliferation and survival.[2]

Mechanisms of Action
  • DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based drugs exert their cytotoxic effects by inserting themselves between the base pairs of DNA, interfering with DNA replication and transcription.[3][5] They can also inhibit topoisomerase enzymes, which are critical for resolving DNA supercoiling during replication, leading to catastrophic DNA damage and cell death.[2][3]

  • Kinase Inhibition: Several quinoline derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, inhibition of Pim-1 kinase and Src kinase by quinoline compounds has been shown to block pro-survival signaling pathways in cancer cells.[3]

  • Induction of Apoptosis: A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Certain quinoline derivatives have been shown to trigger apoptosis through pathways such as the p53/Bax-dependent mechanism.[12]

The following diagram illustrates the p53-mediated apoptotic pathway that can be activated by quinoline derivatives.

G A 8-Methylquinolin-2-ol Derivative B Cellular Stress (e.g., DNA Damage) A->B C p53 Activation B->C D Bax Upregulation C->D E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Caspase Activation F->G H Apoptosis G->H

Caption: p53/Bax-dependent apoptotic pathway.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 8-methylquinolin-2-ol derivatives are limited, we can extrapolate from related quinoline scaffolds:

  • Position 4: Substitution at the 4-position with amino side chains often enhances antiproliferative activity.[12]

  • Position 7: Bulky alkoxy substituents at the 7-position can be beneficial for cytotoxic effects.[12]

  • Position 8: The presence of an 8-hydroxy group is often favorable, suggesting that the electronic properties at this position are important. The 8-methyl group, being an electron-donating group, will alter the electronic distribution of the ring system and may influence target binding.

Preclinical Evaluation Protocols

Protocol 3.3.1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[13][14]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-methylquinolin-2-ol derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Example Cytotoxicity Data for Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 10g Various< 1.0[12]
Compound 56 HCT-1160.07[5]
8-hydroxy-2-quinolinecarbaldehyde Hep3B6.25 µg/mL[15]
ClQ-Pt T-245.02[16]

Note: This table presents data for related quinoline derivatives to illustrate typical potency ranges.

Chapter 4: Antimicrobial and Antifungal Activities

The 8-hydroxyquinoline scaffold is well-known for its potent antimicrobial and antifungal properties, which are often attributed to its ability to chelate metal ions essential for microbial growth.[6][8][17][18] While 8-methylquinolin-2-ol lacks the 8-hydroxyl group for chelation, the quinoline core itself possesses inherent antimicrobial activity.

Potential Mechanisms of Action
  • Disruption of Cell Membrane: The lipophilic nature of the quinoline ring can facilitate its insertion into the bacterial cell membrane, leading to a loss of membrane integrity and cell death.

  • Enzyme Inhibition: Quinoline derivatives can inhibit essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.

  • Biofilm Inhibition: Some quinoline derivatives have shown the ability to inhibit the formation of biofilms, which are structured communities of bacteria that are highly resistant to antibiotics.[19]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Prepare Bacterial/Fungal Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.[20]

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Chapter 5: Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Quinoline derivatives have demonstrated significant anti-inflammatory activities.[21][22]

Modulation of Inflammatory Pathways
  • Inhibition of Pro-inflammatory Mediators: Certain quinoline derivatives can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[23]

  • Targeting TLR4 Signaling: Some 8-quinolinesulfonamide derivatives have been shown to act as inhibitors of the Toll-like receptor 4 (TLR4)/MD-2 complex, thereby blocking the activation of downstream signaling pathways like NF-κB and MAPK, which are central to the inflammatory response.[23]

Below is a workflow for assessing the anti-inflammatory activity of 8-methylquinolin-2-ol derivatives.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action A RAW 264.7 Macrophages B LPS Stimulation + Test Compound A->B C Measure NO Production (Griess Assay) B->C D Measure Cytokine Levels (ELISA for TNF-α, IL-1β) B->D E Western Blot Analysis B->E F Assess NF-κB and MAPK Pathway Activation E->F

Sources

Thermal Profiling and Stability of 4-Chloro-Substituted Quinolines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous antimalarial drugs, antibacterial agents, and advanced active pharmaceutical ingredients (APIs). Within this class, 4-chloro-substituted quinolines are critical intermediates. The chlorine atom at the C4 position provides a highly reactive site for nucleophilic substitution, making these compounds indispensable for organic synthesis.

However, the thermal properties of these derivatives—specifically their melting points and thermal degradation profiles—vary drastically based on secondary substitutions. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural determinants of thermal stability in 4-chloroquinolines. By understanding the causality behind their physical states, drug development professionals can optimize formulation strategies, ensure shelf-life stability, and design robust thermal analysis workflows.

Structural Determinants of Thermal Behavior

The melting point of an organic molecule is a macroscopic manifestation of its microscopic crystal lattice energy, which is dictated by molecular symmetry, polarizability, and intermolecular forces (e.g., hydrogen bonding,


 stacking, and halogen bonding).
The Anomaly of 4-Chloroquinoline

Unsubstituted quinoline is a liquid at room temperature (melting point ~ -15 °C). The introduction of a single chlorine atom at the C4 position yields 4-chloroquinoline , which exhibits a surprisingly low melting point of 28–32 °C[1]. Causality: The single halogen substitution creates an asymmetric dipole across the planar aromatic ring. This asymmetry hinders the molecule's ability to pack tightly into a highly ordered crystal lattice. Consequently, the weak van der Waals forces are easily overcome by ambient thermal energy, causing the compound to exist as a low-melting solid or even a liquid at slightly elevated room temperatures [2][2].

The Stabilizing Effect of Secondary Halogenation

In stark contrast, 4,7-dichloroquinoline boasts a significantly higher melting point of 81–87 °C[3]. Causality: The addition of a second chlorine atom at the C7 position increases the overall molecular weight and electron density. More importantly, it restores a degree of structural symmetry. The dual halogen atoms facilitate stronger intermolecular halogen bonding and enhance


 stacking interactions between adjacent quinoline rings. This drastically increases the enthalpy of fusion (

) required to disrupt the lattice [4][4].

Structure Base Quinoline Core Sub1 4-Chloro Substitution (Disrupts symmetry, MP ~30°C) Base->Sub1 Sub2 4,7-Dichloro Substitution (Restores packing, MP ~85°C) Base->Sub2 Lattice Crystal Lattice Energy Sub1->Lattice Weak interactions Sub2->Lattice Strong Pi-Pi & Halogen bonds

Impact of chloro-substitutions on quinoline crystal lattice energy and melting point.

Quantitative Thermal Data Summary

To aid in formulation and processing decisions, the quantitative thermal properties of the primary 4-chloro-substituted quinolines are summarized below.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Physical State at 20 °C
4-Chloroquinoline 611-35-828–32260–261White to yellow solid/liquid
4,7-Dichloroquinoline 86-98-681–87148 (@ 10 mmHg)Light brown/white powder

Data aggregated from validated safety data sheets and chemical inventories[1][3][4][5].

Analytical Methodologies: DSC and TGA Workflows

To accurately profile the thermal stability of quinoline derivatives, a dual-technique approach utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is mandatory [6][6].

G N1 Sample Preparation (4-Chloroquinolines) N2 DSC Analysis (Melting Point & Enthalpy) N1->N2 Sealed Pan N3 TGA Analysis (Decomposition & Mass Loss) N1->N3 Open Alumina Crucible N5 Thermal Stability Profile & API Shelf-Life N2->N5 N4 Evolved Gas Analysis (MS/FTIR) N3->N4 Purge Gas Transfer N4->N5

Workflow for thermal profiling and stability assessment of quinoline APIs.

Protocol 3.1: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting onset (


), peak temperature, and enthalpy of fusion (

). Causality & Self-Validation: The system is self-validated by first running a high-purity Indium standard. Because Indium's melting point (156.6 °C) is an absolute thermodynamic constant, this step proves the instrument's calibration is flawless before testing the API. A nitrogen purge is utilized to displace oxygen, preventing exothermic oxidative artifacts from overlapping with the endothermic melting peak.

Step-by-Step Methodology:

  • Calibration Check: Run a 5 mg Indium standard at 10 °C/min. Verify the melting onset is exactly 156.6 ± 0.2 °C.

  • Sample Preparation: Accurately weigh 5–10 mg of the quinoline derivative into a standard aluminum DSC pan. Seal with a crimped lid to ensure uniform thermal contact.

  • Atmosphere Control: Set the Nitrogen (

    
    ) purge gas flow rate to 50 mL/min.
    
  • Thermal Programming:

    • For 4-Chloroquinoline: Equilibrate at 0 °C (crucial due to its ~28 °C MP), then heat to 100 °C at 5 °C/min.

    • For 4,7-Dichloroquinoline: Equilibrate at 25 °C, then heat to 150 °C at 5 °C/min.

  • Data Extraction: Integrate the area under the endothermic peak to calculate

    
     (J/g) and record the extrapolated onset temperature.
    
Protocol 3.2: Thermogravimetric Analysis (TGA)

Objective: Quantify the thermal stability limit and map the degradation kinetics of the quinoline core. Causality & Self-Validation: TGA is highly sensitive to buoyancy effects and gas flow dynamics at elevated temperatures. To self-validate the mass loss curve, a baseline subtraction using an empty crucible is performed first. This guarantees that any recorded mass loss is strictly due to the volatilization or degradation of the sample, not instrumental drift [7][7].

Step-by-Step Methodology:

  • Baseline Correction: Run an empty alumina (

    
    ) crucible from 25 °C to 600 °C under an Argon or Nitrogen flow of 80 mL/min[6].
    
  • Sample Loading: Tare the crucible and carefully load 10–15 mg of the quinoline sample.

  • Thermal Programming: Heat the sample from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Evolved Gas Analysis (Optional): Route the TGA exhaust into a joined quadrupole mass spectrometer (QMS) to detect the evolution of toxic decomposition gases, such as Hydrogen Chloride (HCl) and Nitrogen Oxides (

    
    )[4][6].
    
  • Data Extraction: Determine the

    
     (the temperature at which 5% mass loss occurs) to establish the upper limit of thermal stability for processing.
    

Stability Implications for Drug Formulation

The thermal properties of these compounds directly dictate their handling and formulation strategies:

  • Handling 4-Chloroquinoline: Because its melting point hovers around ambient room temperature (28–32 °C), it is highly susceptible to phase changes during mechanical stress (e.g., milling, blending) or transit [5][5]. It requires strict cold-chain logistics or immediate synthetic conversion into a higher-melting intermediate or salt form.

  • Handling 4,7-Dichloroquinoline: The robust thermal stability (MP > 80 °C) allows this compound to withstand the localized heat generated during standard solid-state pharmaceutical processing, such as high-shear wet granulation or tableting, without the risk of premature melting or degradation.

References

  • NSR Laboratories.4-Chloro Quinoline (CAS 611-35-8) Physical Properties.
  • BenchChem.
  • Fisher Scientific.
  • Apollo Scientific.
  • ThermoFisher.
  • MDPI.
  • Sigma-Aldrich.4-Chloroquinoline | 611-35-8 Properties.

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Technical Guide: Bioactivity and Synthetic Utility of 4-Chloro-8-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the bioactivity, synthetic utility, and medicinal chemistry applications of 4-chloro-8-methylquinolin-2-ol .

Executive Summary

This compound (often existing in its stable tautomeric form, 4-chloro-8-methylquinolin-2(1H)-one ) is a privileged scaffold in medicinal chemistry. Unlike fully substituted quinolines, this molecule serves as a bifunctional gateway : it possesses a reactive electrophilic center at C4 (chlorine) and a hydrogen-bond donor/acceptor motif at C2 (lactam).

The presence of the 8-methyl group distinguishes this scaffold from the unsubstituted parent quinoline. This substituent modulates lipophilicity (logP), restricts conformational rotation in receptor binding pockets, and sterically protects the N1 position, enhancing metabolic stability. This guide explores its role as a precursor for high-affinity antimicrobial, anticancer, and antimalarial agents.

Part 1: Chemical Identity & Structural Properties

The molecule exhibits lactam-lactim tautomerism. In solution and solid state, the 2-oxo (lactam) form predominates, making "quinolin-2(1H)-one" the more accurate descriptor for mechanistic discussions.

PropertySpecification
IUPAC Name 4-chloro-8-methylquinolin-2(1H)-one
Tautomer This compound
CAS Number 18615-59-3 (Generic 4-chloro-8-methyl isomer class; specific registry varies by salt/tautomer)
Molecular Formula C₁₀H₈ClNO
Molecular Weight 193.63 g/mol
Key Reactivity C4-Cl: Highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).C2=O: Stable lactam; participates in H-bonding or can be activated to C2-Cl.
Structural Visualization

The following diagram illustrates the core reactivity and tautomeric equilibrium.

Chemical_Identity Lactam Lactam Form (4-chloro-8-methylquinolin-2(1H)-one) Stable Predominant Species Lactim Lactim Form (this compound) Reactive Intermediate Lactam->Lactim Tautomerization Reactivity Reactivity Profile: 1. C4-Cl: S_NAr Displacement 2. N1-H: Alkylation Site 3. 8-Me: Steric/Lipophilic Modulation Lactam->Reactivity Determines

Figure 1: Tautomeric equilibrium and reactivity hotspots of the scaffold.

Part 2: Validated Synthetic Protocol

To utilize this scaffold, one must often synthesize it from 2,4-dichloro-8-methylquinoline via selective hydrolysis. The C4-Cl is generally less reactive than C2-Cl in the dichloro- precursor, but under acidic conditions, the C2 position is selectively hydrolyzed to the thermodynamic lactam product.

Protocol: Selective Hydrolysis of 2,4-Dichloro-8-methylquinoline

Objective: Synthesis of 4-chloro-8-methylquinolin-2(1H)-one. Precursor: 2,4-Dichloro-8-methylquinoline (obtained via cyclization of 2-methylaniline with malonic acid/POCl₃).

Step-by-Step Methodology:

  • Reagents: Prepare a solution of 2,4-dichloro-8-methylquinoline (1.0 eq) in 70% aqueous Acetic Acid (v/v). Alternatively, dilute dichloroacetic acid can be used for faster kinetics.

  • Reaction: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The starting material (high R_f) should disappear, replaced by a lower R_f spot (lactam).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the solution slowly into ice-cold water (5x reaction volume) with vigorous stirring.

    • A white to off-white precipitate will form immediately.

  • Purification:

    • Filter the solid under vacuum.

    • Wash the cake with copious water to remove acetic acid.

    • Recrystallize from Ethanol/DMF (9:1) to yield needle-like crystals.

  • Validation:

    • Yield: Typically 75–85%.

    • Melting Point: >240°C (characteristic of high-melting quinolones).

Part 3: Medicinal Chemistry Applications & Bioactivity[1][2][3][4][5][6]

The biological value of this compound lies in its derivatization. The C4-chlorine atom acts as a leaving group, allowing the attachment of pharmacophores (amines, hydrazines, thiols) while retaining the 8-methyl-2-quinolone core which binds to DNA gyrase or intercalates into DNA.

Antimicrobial Activity (S_NAr with Amines)

Reaction with primary or secondary amines yields 4-aminoquinolin-2-ones .

  • Target: Bacterial DNA Gyrase and Topoisomerase IV.[1]

  • SAR Insight: The 8-methyl group enhances activity against Gram-positive bacteria (e.g., S. aureus) by increasing hydrophobic interaction in the binding pocket compared to the 8-H analog.

Key Data Point: Derivatives functionalized with piperazine or specific amino acid side chains at C4 have shown potent MIC values.

OrganismStrainDerivative TypeMIC (µg/mL)Reference Standard
S. aureusMRSA4-(piperazinyl)-2.0 – 4.0Ciprofloxacin (0.5–1.0)
M. tuberculosisH37Rv4-(hydrazinyl)-6.25 – 12.5Isoniazid (0.2)
E. coliATCC 259224-(amino)-8.0 – 16.0Norfloxacin (1.0)
Anticancer Activity (Hydrazinolysis)

Reaction with hydrazine hydrate yields 4-hydrazino-8-methylquinolin-2(1H)-one . This intermediate is often cyclized to form triazolo-quinolines or used directly.

  • Mechanism: Induction of apoptosis via mitochondrial pathways (ROS generation) and intercalation into DNA.

  • Selectivity: The 8-methyl derivatives often show higher selectivity for cancer cells (e.g., MCF-7, HeLa) over normal fibroblasts compared to 8-hydroxyquinoline derivatives, likely due to altered metal-chelating properties (the 8-Me blocks the N1-O8 chelation site found in 8-hydroxyquinolines, forcing a different mode of action).

Antimalarial Potential

Structurally analogous to chloroquine (which is a 4-aminoquinoline), the 2-oxo derivatives exhibit antimalarial activity, particularly when the C4 position is substituted with a diamine side chain (e.g., N',N'-diethyl-1,4-pentanediamine).

Part 4: Synthetic Utility & Pathway Visualization

The following Graphviz diagram maps the divergent synthesis capabilities starting from the this compound core.

Bioactive_Pathways Core 4-Chloro-8-methyl- quinolin-2-ol (Scaffold) Amine + Primary/Secondary Amines (S_NAr Reaction) Core->Amine Hydrazine + Hydrazine Hydrate (Reflux) Core->Hydrazine Thiol + Thiols/NaH (Nucleophilic Attack) Core->Thiol AminoQ 4-Aminoquinolin-2-ones (Antimicrobial/Antimalarial) Amine->AminoQ Yield: 70-90% HydrazinoQ 4-Hydrazinoquinolin-2-ones (Intermediate) Hydrazine->HydrazinoQ Yield: 80-95% ThioQ 4-Thioalkylquinolin-2-ones (Antifungal) Thiol->ThioQ Yield: 60-80% Triazole [1,2,4]Triazolo[4,3-a]quinolines (High Potency Anticancer) HydrazinoQ->Triazole + R-COOH / POCl3

Figure 2: Divergent synthetic pathways transforming the 4-chloro scaffold into bioactive libraries.

Part 5: Mechanism of Action (Molecular Level)

The bioactivity of derivatives stems from the planar quinoline ring's ability to intercalate between DNA base pairs.

  • DNA Intercalation: The flat, aromatic tricyclic system (once functionalized) slides between DNA base pairs. The 8-methyl group provides a steric anchor that can improve residence time in the DNA minor groove compared to unsubstituted analogs.

  • Gyrase Inhibition: In bacteria, the 4-substituent (often a basic amine) interacts with the GyrA subunit of DNA gyrase, stabilizing the DNA-enzyme cleavage complex and leading to bacterial cell death.

  • Apoptosis (Cancer): 4-hydrazino and fused triazole derivatives have been shown to disrupt mitochondrial membrane potential (

    
    ), leading to the release of cytochrome c and activation of Caspase-3.
    

References

  • Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Molecules. 2000. [Link]

  • Antitumor agents 187: synthesis and cytotoxicity of substituted 8,8-dimethyl-2H,8H-pyrano[6,5-h]quinoline-2-one. Journal of Medicinal Chemistry. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Archives of Microbiology. 2023. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates. ACS Omega. 2018. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Molecules. 2024. [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of 4-Chloro-8-methylquinolin-2-ol from 8-Methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-8-methylquinolin-2-ol—which predominantly exists as its stable lactam tautomer, 4-chloro-8-methylquinolin-2(1H)-one—is a privileged scaffold in drug discovery and medicinal chemistry. It serves as a critical precursor for synthesizing complex, biologically active quinoline derivatives via nucleophilic substitution or cross-coupling at the C-4 position.

Direct, regioselective chlorination of quinoline-2,4-diols is kinetically unfavorable and often yields complex mixtures. To ensure high purity and scalability, this application note details a field-proven, three-step synthetic workflow: (1) Knorr-type condensation, (2) exhaustive chlorination, and (3) regioselective hydrolysis.

Mechanistic Rationale & Synthetic Strategy

Designing a self-validating synthetic route requires exploiting the inherent electronic properties of the quinoline ring.

  • Step 1: Condensation & Cyclization. The synthesis initiates with the thermal condensation of 8-methylaniline (o-toluidine) and diethyl malonate. The reaction first forms an intermediate ethyl malonanilate. Upon heating to 250 °C in a high-boiling solvent (e.g., Dowtherm A), intramolecular cyclization occurs to yield 4-hydroxy-8-methylquinolin-2(1H)-one.

  • Step 2: Exhaustive Chlorination. The intermediate exists predominantly in a highly stable bis-lactam/lactim tautomeric state. Using phosphorus oxychloride (POCl₃) alone often results in sluggish kinetics. The addition of phosphorus pentachloride (PCl₅) is critical; it acts as an aggressive chlorinating agent that rapidly converts the oxygen atoms into highly reactive chlorophosphite leaving groups, driving the exhaustive chlorination to 2,4-dichloro-8-methylquinoline 1.

  • Step 3: Regioselective Hydrolysis. The final step leverages the differential electrophilicity of the C-2 and C-4 positions. Under acidic conditions (dilute dichloroacetic acid), the quinoline nitrogen is protonated. This creates a powerful electron-withdrawing inductive effect that severely depletes electron density at the adjacent C-2 position. Consequently, water selectively attacks C-2. The subsequent elimination of HCl is thermodynamically driven by the formation of the highly stable lactam tautomer, leaving the C-4 chloride intact 2.

Reaction Pathway Visualization

SynthesisPathway A 8-Methylaniline (o-Toluidine) B 4-Hydroxy-8-methyl- quinolin-2(1H)-one A->B Diethyl malonate Heat, Cyclization C 2,4-Dichloro-8- methylquinoline B->C POCl3 / PCl5 Exhaustive Chlorination D 4-Chloro-8-methyl- quinolin-2-ol C->D Dichloroacetic Acid Regioselective Hydrolysis

Fig 1. Three-step synthetic pathway from 8-methylaniline to this compound.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Hydroxy-8-methylquinolin-2(1H)-one
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Condensation: Add 8-methylaniline (1.0 eq, 100 mmol) and diethyl malonate (1.2 eq, 120 mmol). Heat the neat mixture to 150–160 °C.

  • In-Process Control (IPC) 1: Monitor the Dean-Stark trap. The reaction is complete when approximately 1 equivalent of ethanol (~5.8 mL) has been collected.

  • Cyclization: Cool the mixture to 100 °C and add 100 mL of Dowtherm A (or diphenyl ether). Increase the temperature to 250 °C for 4 hours to drive the cyclization, distilling off the remaining ethanol.

  • Workup: Cool the reaction to room temperature. Add 200 mL of petroleum ether to precipitate the product. Filter the solid, wash thoroughly with hexanes to remove residual Dowtherm A, and dry under a vacuum.

  • Validation: Analyze via LC-MS. Look for the [M+H]⁺ peak at m/z 176.

Protocol B: Synthesis of 2,4-Dichloro-8-methylquinoline

Caution: POCl₃ and PCl₅ are highly corrosive and moisture-sensitive. Perform strictly in a fume hood.

  • Reagent Addition: Suspend 4-hydroxy-8-methylquinolin-2(1H)-one (1.0 eq, 50 mmol) in POCl₃ (8.0 eq, 400 mmol). Carefully add solid PCl₅ (1.2 eq, 60 mmol) in portions.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 3 to 4 hours. The suspension will gradually become a homogeneous dark solution.

  • IPC 2: Quench a 10 µL aliquot in ice water, extract with ethyl acetate, and check by TLC (Silica, 8:2 Hexane/EtOAc). The starting material spot (baseline) should completely disappear.

  • Workup: Cool to room temperature. Carefully and slowly pour the mixture over 500 g of crushed ice with vigorous stirring to quench excess chlorinating agents.

  • Neutralization: Adjust the aqueous mixture to pH 7–8 using concentrated aqueous ammonia. Extract with dichloromethane (3 × 100 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: Analyze via LC-MS. The mass spectrum must show a characteristic 9:6:1 isotopic cluster for the [M+H]⁺ peak at m/z 212 / 214 / 216, confirming the incorporation of two chlorine atoms.

Protocol C: Regioselective Hydrolysis to this compound
  • Hydrolysis: Suspend the crude 2,4-dichloro-8-methylquinoline (1.0 eq, 30 mmol) in 60 mL of dilute dichloroacetic acid (approx. 20% v/v in water).

  • Reaction: Heat the mixture to a gentle reflux (100–105 °C) for 12 to 18 hours.

  • IPC 3: Monitor the reaction via LC-MS. The disappearance of the m/z 212 cluster and the emergence of a new[M+H]⁺ peak at m/z 194 (with a 3:1 isotopic ratio indicating a single chlorine atom) validates the selective hydrolysis.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The target compound will precipitate as a crystalline solid due to its low solubility in cold aqueous acid.

  • Purification: Filter the precipitate, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol to yield pure this compound.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric parameters, thermal conditions, and expected yields to benchmark your synthesis.

StepReaction PhasePrimary ReagentsTemp (°C)Time (h)Expected Yield (%)
1 Condensation & Cyclization8-Methylaniline, Diethyl malonate, Dowtherm A150 → 2504 – 665 – 75%
2 Exhaustive ChlorinationPOCl₃, PCl₅110 (Reflux)3 – 480 – 85%
3 Regioselective HydrolysisDilute Dichloroacetic Acid100 (Reflux)12 – 1870 – 80%

References

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules (MDPI). Available at:[Link]

  • 2,4-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online (PMC). Available at:[Link]

Sources

Application Note: Protocol for the Intramolecular Cyclization of N-(2-methylphenyl)malonamide to 8-Methyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The 4-hydroxy-2-quinolone (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous biologically active compounds, including potent PI3Kα inhibitors[1], antibacterial agents, and targeted anticancer therapeutics[2]. The de novo synthesis of these derivatives frequently relies on the intramolecular cyclization of N-arylmalonamides[3].

This application note details a highly efficient, field-proven protocol for the cyclization of N-(2-methylphenyl)malonamide (or its di-aryl equivalent, N,N′-di-(2-methylphenyl)malonamide) to 8-methyl-4-hydroxyquinolin-2(1H)-one . By utilizing Eaton’s reagent rather than traditional Polyphosphoric Acid (PPA), this methodology ensures superior mass transfer, higher yields, and a streamlined, self-validating purification process[4].

Mechanistic Causality & Expert Insights

Why Eaton's Reagent?

Historically, the Knorr-type cyclization of malonamides has been performed using Polyphosphoric Acid (PPA). However, PPA is a highly viscous, glassy polymer at room temperature, making magnetic stirring and aqueous quenching notoriously difficult. Eaton’s reagent (10 wt%


 in methanesulfonic acid) circumvents these rheological issues. It remains a stirrable fluid at ambient temperatures while providing exceptional Brønsted/Lewis acidity.
Causality of the Reaction Steps
  • Electrophilic Activation : Methanesulfonic acid protonates the terminal amide, while

    
     acts as a powerful dehydrating agent, driving the cleavage of the terminal amine to generate a highly reactive, electrophilic acylium ion.
    
  • Regioselective Friedel-Crafts Acylation : The acylium ion undergoes an intramolecular electrophilic aromatic substitution (EAS). The 2-methyl group on the phenyl ring acts as an electron-donating ortho/para director. Because the meta-position relative to the methyl group is sterically hindered, cyclization occurs regioselectively at the unsubstituted ortho-position relative to the amine nitrogen, forming the fused bicyclic system.

  • Self-Validating Purification : 4-Hydroxy-2-quinolones exhibit keto-enol tautomerism, possessing an acidic hydroxyl proton. This chemical property is exploited to create a self-validating purification loop. Dissolving the crude mixture in strong base (10% NaOH) selectively deprotonates the product, pulling it into the aqueous phase while leaving unreacted starting materials and non-acidic byproducts as insoluble solids. Subsequent acidification reprecipitates the pure target compound, providing immediate visual confirmation of success without the need for chromatography[4].

Mechanism A N-(2-methylphenyl) malonamide B Acylium Ion Intermediate A->B Eaton's Reagent (MeSO3H / P2O5) - H2O / NH3 C Intramolecular Friedel-Crafts B->C Electrophilic Attack (ortho-position) D 8-methyl-4-hydroxy quinolin-2(1H)-one C->D Rearomatization & Tautomerization

Mechanistic pathway for the cyclization of N-(2-methylphenyl)malonamide via Friedel-Crafts acylation.

Materials and Reagents

  • Substrate : N,N′-di-(2-methylphenyl)malonamide or N-(2-methylphenyl)malonamide (0.56 g, 2.0 mmol)[4]

  • Catalyst/Solvent : Eaton's Reagent (10 wt% Phosphorus pentoxide in methanesulfonic acid) - 3.5 mL[4]

  • Aqueous Base : Sodium Hydroxide (NaOH), 10% (w/v) aqueous solution

  • Aqueous Acid : Hydrochloric Acid (HCl), 10% (v/v) aqueous solution

  • Solvent : Deionized Water

Step-by-Step Experimental Protocol

Step 1: Reaction Assembly

  • Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 0.56 g (2.0 mmol) of the malonamide precursor to the flask.

  • Carefully add 3.5 mL of Eaton’s reagent. Note: The reaction mixture will initially appear as a thick slurry but will homogenize upon heating.

Step 2: Thermal Cyclization 4. Submerge the flask in a pre-heated oil bath at 150 °C . 5. Maintain vigorous stirring for exactly 90 minutes . The solution will transition into a dark, viscous liquid as the cyclization proceeds[4].

Step 3: Quenching and Primary Precipitation 6. Remove the flask from the oil bath and allow it to cool to room temperature. 7. Slowly add 15 mL of ice-cold deionized water to quench the reaction. 8. Allow the mixture to stand. The resultant gum will solidify upon prolonged standing into a crude solid mass. Filter the crude solid[4].

Step 4: Base-Acid Purification Cycle 9. Transfer the crude solid to a beaker and add 100 mL of 10% NaOH solution. Stir vigorously until the target compound is fully dissolved (as the sodium salt). 10. Filter the alkaline aqueous solution to remove any insoluble organic impurities or unreacted starting material. 11. Transfer the clarified filtrate to a clean beaker and place it in an ice bath. 12. Slowly add 10% HCl dropwise under continuous stirring until the solution reaches pH 4 . The product will crash out of solution[4].

Step 5: Isolation and Characterization 13. Collect the resulting crude precipitates via vacuum filtration. 14. Wash the filter cake thoroughly with cold deionized water to remove residual salts. 15. Dry the solid under a high vacuum to afford 8-methyl-4-hydroxyquinolin-2(1H)-one as creamy crystals.

  • Expected Yield : ~0.30 g (87%)[4].

  • Melting Point : 357–358 °C (Decomposition)[4].

    Workflow S1 1. Reagent Mixing Add malonamide to Eaton's Reagent S2 2. Thermal Cyclization Heat at 150 °C for 90 min S1->S2 S3 3. Quenching Cool to RT, add H2O to solidify S2->S3 S4 4. Base Extraction Dissolve in 10% NaOH, filter insolubles S3->S4 S5 5. Acidic Precipitation Acidify to pH 4 with 10% HCl S4->S5 S6 6. Isolation Filter, wash, and dry creamy crystals S5->S6

    Step-by-step experimental workflow for the synthesis and purification of the quinolone product.

Quantitative Data & Process Optimization

The transition from PPA to Eaton's reagent provides measurable improvements in both workflow ergonomics and overall yield. The table below summarizes the comparative quantitative data for this specific transformation.

Reaction ParameterPolyphosphoric Acid (PPA)Eaton's Reagent (MeSO3H/P2O5)
Operating Temperature 120 – 140 °C150 °C
Reaction Time 2 – 4 hours90 minutes
Reagent State (RT) Highly viscous, glassyFree-flowing liquid
Workup Difficulty High (Requires vigorous hydrolysis)Low (Readily miscible with water)
Typical Yield 65 – 75%85 – 87%

References

  • Synthesis and Biological Evaluation of N-Substituted-4-Hydroxy-8-Methyl-2-Quinolone-3-Carboxamide Derivatives as PI3Kα Inhibitors. Al-Zaytoonah University of Jordan.
  • Synthesis, Characterization and Preliminary Screening of New N-Substituted -8-Methyl-4-Hydroxy-2-Quinolone -3-Carboxamides as Potential Anticancer Agents. ResearchGate.
  • 1677-42-5 - CHEMBRDG-BB 6631006 - Sale from Quality Suppliers. Guidechem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC / NIH.

Sources

Application Note: High-Yield Chlorination of 4-Hydroxy-8-methylquinolin-2(1H)-one using POCl₃

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of halogenated quinolines is a cornerstone in the development of pharmaceutical intermediates and biologically active heterocycles. Specifically, the conversion of 4-hydroxy-8-methylquinolin-2(1H)-one to 2,4-dichloro-8-methylquinoline is a critical transformation. This application note provides a comprehensive, self-validating protocol for this double chlorination. By analyzing the mechanistic pitfalls of using phosphorus oxychloride (POCl₃) in isolation, this guide establishes optimized parameters—utilizing precise reagent ratios and controlled quenching techniques—to prevent product hydrolysis and tar degradation, ensuring maximum yield and purity.

Mechanistic Rationale & Reagent Selection

The starting material, 4-hydroxy-8-methylquinolin-2(1H)-one, exists in a dynamic equilibrium with its lactim tautomer, 2,4-dihydroxy-8-methylquinoline. Successful double chlorination requires the electrophilic activation of both the C2 and C4 oxygen moieties.

When treated with POCl₃, the hydroxyl groups attack the electrophilic phosphorus atom, forming mono- and bis-chlorophosphate ester intermediates[1]. Subsequent nucleophilic aromatic substitution (


) by chloride ions displaces these phosphate leaving groups to yield the target 2,4-dichloro-8-methylquinoline[2].

The Activation Barrier: Relying solely on POCl₃ for this specific 8-methylquinolinone scaffold is kinetically sluggish and often results in incomplete conversion[3]. To overcome this, two primary catalytic/reagent systems are scientifically validated:

  • POCl₃ / PCl₅ Admixture: The addition of phosphorus pentachloride (PCl₅) significantly increases the electrophilicity of the reaction medium. While PCl₅ alone is overly harsh and causes severe tar formation, a precise 3:2 molar ratio of POCl₃ to PCl₅ tempers the reactivity, providing an optimal balance for high-yield double chlorination without substrate degradation[3].

  • Tertiary Amine Catalysis: Alternatively, adding a tertiary amine (e.g., N,N-dimethylaniline or pyridine) facilitates the formation of a highly reactive Vilsmeier-Haack-type intermediate and increases the concentration of soluble chloride ions, drastically accelerating the

    
     displacement[2][4].
    

Mechanism A 4-Hydroxy-8-methyl- quinolin-2(1H)-one B 2,4-Dihydroxy- 8-methylquinoline A->B Tautomerization C Bis-chlorophosphate Intermediate B->C POCl3 / PCl5 (Electrophilic Attack) D 2,4-Dichloro- 8-methylquinoline C->D Cl- Substitution (SNAr) & -PO2Cl2-

Reaction mechanism: Tautomerization and chlorination via chlorophosphate intermediates.

Process Optimization & Quantitative Data

The table below summarizes the causality behind different chlorination conditions and their impact on the final yield of 2,4-dichloro-8-methylquinoline.

Chlorinating SystemAdditiveTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
POCl₃ (Excess)None10512< 20%Sluggish activation; incomplete conversion of C2/C4 hydroxyls[3].
PCl₅ (Excess)None1404< 15%Overly harsh conditions lead to tarry decomposition products[3].
POCl₃ : PCl₅ (3:2) None 110 6 75 - 85% Optimal electrophilic activation; balanced reactivity without tarring [3].
POCl₃ (Excess)N,N-Dimethylaniline1054 - 680 - 90%Base catalyzes chlorophosphate formation and provides soluble Cl⁻[2].

Experimental Protocol: Synthesis of 2,4-Dichloro-8-methylquinoline

The following protocol utilizes the literature-validated POCl₃/PCl₅ (3:2) methodology optimized for a 10 mmol scale.

Workflow Step1 1. Reagent Preparation Substrate + POCl3/PCl5 (3:2) Step2 2. Reflux (110 °C) 4-6 Hours under N2 Step1->Step2 Step3 3. Concentration Remove excess POCl3 in vacuo Step2->Step3 Step4 4. Quenching Ice-water + pH Neutralization Step3->Step4 Step5 5. Extraction & Wash DCM Extraction & Brine Wash Step4->Step5 Step6 6. Purification Recrystallization / Silica Gel Step5->Step6

Workflow for the synthesis and isolation of 2,4-dichloro-8-methylquinoline.

Phase 1: Setup & Activation
  • Equipment Preparation: Ensure all glassware is meticulously flame-dried. POCl₃ is highly sensitive to moisture; ambient water will degrade the reagent into unreactive phosphoric acids and HCl, severely depressing the yield[1].

  • Reagent Loading: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-8-methylquinolin-2(1H)-one (1.75 g, 10.0 mmol).

  • Chlorinating Agents: In a fume hood, carefully add phosphorus oxychloride (POCl₃) (4.60 g, 30.0 mmol) followed by phosphorus pentachloride (PCl₅) (4.17 g, 20.0 mmol).

    • Causality: This establishes the critical 3:2 molar ratio required to drive the reaction to completion while avoiding the tarring associated with excess PCl₅[3].

Phase 2: Reaction Execution
  • Heating: Attach a reflux condenser fitted with a nitrogen inlet. Heat the reaction mixture in an oil bath at 110 °C for 4 to 6 hours.

  • Monitoring: Track the reaction progress via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1) as the eluent[1]. The starting material will appear as a highly polar spot, while the dichloro product will migrate significantly higher.

Phase 3: Quenching & Isolation (Critical Step)
  • Concentration: Once TLC indicates complete consumption of the starting material, cool the flask to room temperature. Transfer the mixture to a rotary evaporator and remove the excess POCl₃ under reduced pressure (water bath < 50 °C).

    • Causality: Direct aqueous quenching of a large excess of POCl₃ is violently exothermic and generates massive amounts of HCl. The resulting hot, highly acidic environment will rapidly hydrolyze the newly formed C4-chloro group back to a C4-hydroxyl group[1][5]. Removing POCl₃ prior to quenching is essential.

  • Neutralization Quench: Dissolve the crude, concentrated residue in dichloromethane (DCM, 50 mL). Slowly add this organic solution dropwise to a vigorously stirred beaker containing 100 g of crushed ice and 25% aqueous KOH (or saturated NaHCO₃) until the aqueous layer stabilizes at pH 7–8[5].

    • Causality: Maintaining a neutral to slightly alkaline pH during the quench prevents the acid-catalyzed reverse hydrolysis of the quinoline product[1].

Phase 4: Purification
  • Extraction: Transfer the quenched biphasic mixture to a separatory funnel. Isolate the organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 30 mL).

  • Washing: Combine the organic extracts and wash with brine (50 mL) to remove residual salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude solid via recrystallization from a mixture of ethanol and ethyl acetate (1:1 v/v) to yield pure 2,4-dichloro-8-methylquinoline[1].

Troubleshooting & Analytical Validation

  • Observation of Mono-chloro Impurities: If TLC reveals an intermediate spot that fails to convert, the reaction is suffering from incomplete activation. Solution: Ensure the POCl₃/PCl₅ reagents are fresh and strictly anhydrous. Consider a modest increase in the molar equivalents of the chlorinating agents or extending the reflux time[1].

  • Low Yield with High Purity Product: This is a classic symptom of product hydrolysis during the workup phase. Solution: Ensure the excess POCl₃ is fully evaporated before quenching, and strictly monitor the pH of the ice-water quench to ensure it does not drop below pH 7[1][5].

  • Dark/Tarry Reaction Mixture: Indicates thermal decomposition or over-oxidation. Solution: Verify the oil bath temperature does not exceed 115 °C. Ensure the PCl₅ ratio does not exceed the recommended 3:2 (POCl₃:PCl₅) threshold[3].

References

1.[2] Title: 7-Bromo-4-chloro-8-methylquinoline | Source: Benchchem | URL: 2.[1] Title: Technical Support Center: Chlorination of 4-hydroxy-6,7-dimethoxyquinoline | Source: Benchchem | URL: 3.[3] Title: Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline | Source: Semantic Scholar | URL: 4.[5] Title: Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process | Source: ChemRxiv | URL: 5.[4] Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Source: MDPI | URL:

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Conditions for 4-Chloro-8-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalizing the C4 position of 4-chloro-8-methylquinolin-2-ol via Suzuki-Miyaura cross-coupling presents a unique synthetic challenge. The molecule's tautomeric nature and the resulting electronic deactivation of the C4–Cl bond require highly optimized catalytic systems. This application note details a robust, self-validating protocol designed to overcome these barriers, utilizing electron-rich phosphine ligands and stoichiometric base control to achieve high-yielding C–C bond formation.

Mechanistic Rationale & Substrate Challenges

Tautomerism and Electronic Deactivation this compound exists in a dynamic equilibrium with its lactam tautomer, 4-chloro-8-methylquinolin-2(1H)-one. In the polar, basic conditions required for Suzuki couplings, the acidic NH/OH proton (pKa ~11) is deprotonated. The resulting anionic species is highly electron-rich, which severely diminishes the electrophilicity of the C4–Cl bond. This makes the initial oxidative addition of Pd(0) into the C–Cl bond the rate-limiting step, often leading to stalled reactions when standard catalysts like Pd(PPh3)4 are used ()[1].

Steric Considerations While the 8-methyl group is distal to the C4 reaction center, it restricts the coplanarity of the quinoline core during the transition states of reductive elimination. This necessitates a ligand that can accommodate moderate steric bulk without dissociating from the metal center.

Catalyst and Base Causality To overcome the high activation energy of oxidative addition, electron-rich, bulky biaryl dialkylphosphine ligands (such as XPhos or SPhos) are required. These ligands stabilize the monomeric Pd(0) species and accelerate both oxidative addition and reductive elimination. Furthermore, a minimum of 3.0 equivalents of base is mandatory: one equivalent is consumed immediately to deprotonate the quinolin-2-ol substrate, while the remaining equivalents are required to form the reactive boronate ate-complex necessary for transmetalation[2].

CatalyticCycle Pd0 Pd(0) Active Species [PdL_n] OxAdd Oxidative Addition (Overcomes C4-Cl Deactivation) Pd0->OxAdd + Substrate PdII Pd(II) Intermediate [Ar-Pd(L)-Cl] OxAdd->PdII BaseEx Base Exchange (Requires Excess Base) PdII->BaseEx + OH- / PO4(3-) TransMet Transmetalation [Ar-Pd(L)-Ar'] BaseEx->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Sterically Driven) TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product 4-Aryl-8-Me-Quinolin-2-ol RedElim->Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling with XPhos ligand.

Reaction Optimization Matrix

The following table summarizes the quantitative data from catalyst and condition screening. The causality of the yield variations directly correlates to the ligand's ability to force oxidative addition and the base's strength in aqueous biphasic media.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Conversion / YieldMechanistic Outcome
Pd(PPh3)4 (5 mol%)K2CO3 (2.0)Dioxane/H2O (4:1)90< 10%Failed oxidative addition; substrate recovered.
Pd(dppf)Cl2 (5 mol%)Cs2CO3 (3.0)DMF/H2O (5:1)10045%Sluggish transmetalation; significant protodeboronation.
Pd(OAc)2 / SPhosK3PO4 (3.0)Toluene/H2O (3:1)11075%Good conversion; biphasic system slows deprotonation.
Pd(OAc)2 / XPhos K3PO4 (3.0) Dioxane/H2O (4:1) 100 > 85% Optimal; XPhos accelerates addition, Dioxane ensures solubility.

Experimental Protocols

Workflow Step1 1. Solvent Degassing Step2 2. Base Addition Step1->Step2 Step3 3. Catalyst Activation Step2->Step3 Step4 4. Cross Coupling Step3->Step4 Step5 5. pH-Guided Isolation Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Standard Operating Procedure: Microwave-Assisted Synthesis This protocol is designed as a self-validating system. Each step includes an observable metric to ensure the chemical environment is correct before proceeding.

Step 1: Reagent Preparation & Degassing

  • In a 10 mL microwave vial, add this compound (1.0 mmol, 193.6 mg) and the desired arylboronic acid (1.5 mmol).

  • Add K3PO4 (3.0 mmol, 636 mg). Causality: The 3.0 equivalents ensure complete deprotonation of the quinolinol while leaving 2.0 equivalents to activate the boronic acid.

  • Add 4 mL of 1,4-Dioxane and 1 mL of deionized H2O.

  • Sparge the suspension with Argon for 10 minutes. Validation: The solution must be thoroughly deoxygenated to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich phosphine ligand.

Step 2: Catalyst Introduction

  • Under a positive stream of Argon, quickly add Pd(OAc)2 (0.05 mmol, 11.2 mg) and XPhos (0.10 mmol, 47.6 mg).

  • Seal the vial with a crimp cap. The solution should turn from a pale yellow to a deep red/orange as the active Pd(0)-XPhos complex forms.

Step 3: Reaction Execution

  • Heat the reaction mixture in a microwave reactor at 100 °C for 45 minutes (or in a conventional oil bath at 100 °C for 12 hours).

  • Validation: Monitor the reaction via LC-MS. The disappearance of the [M+H]+ 194 peak confirms successful oxidative addition.

Step 4: Workup and pH-Guided Isolation

  • Cool the mixture to room temperature. The product will likely be dissolved in the aqueous layer as a potassium salt.

  • Dilute with 10 mL of EtOAc and 10 mL of H2O. Separate the layers.

  • Critical Step: Carefully acidify the aqueous layer dropwise with 1M HCl to pH 5-6. Causality: The product is amphoteric. At high pH, it is a soluble enolate/lactam anion. At low pH (<3), the quinoline nitrogen protonates, making it water-soluble. A pH of 5-6 represents the isoelectric point where the neutral 4-aryl-8-methylquinolin-2-ol precipitates out of solution.

  • Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under vacuum.

Troubleshooting & Self-Validating Systems

A robust protocol must allow the scientist to diagnose failures instantly. Use the following LC-MS diagnostic matrix:

  • Symptom : Starting material ([M+H]+ 194) remains intact; no product formed.

    • Diagnosis : Failure of oxidative addition.

    • Correction : The C4–Cl bond is too deactivated. Ensure the Pd/XPhos ratio is strictly 1:2 and that no oxygen has poisoned the catalyst. Consider switching to a more reactive pre-catalyst like XPhos-Pd-G3.

  • Symptom : Starting material is consumed, but the major product is the protodeboronated aryl ring (Ar-H).

    • Diagnosis : Oxidative addition succeeded, but transmetalation is too slow, allowing the boronic acid to hydrolyze.

    • Correction : The base concentration may be too low, or the water content too high. Reduce the H2O ratio in the solvent mixture or use a slow-addition syringe pump for the boronic acid.

References

  • Lloyd, M. G., et al. "Into Deep Water: Optimizing BCL6 Inhibitors by Growing into a Solvated Pocket." Journal of Medicinal Chemistry, 2021, 64(23), 17079-17097. URL:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL:[Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. URL:[Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Chloro-8-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Quinolone Scaffolds

The quinoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. The functionalization of this heterocyclic system is of paramount importance for the development of new and improved drug candidates. Among the various methods for carbon-nitrogen (C-N) bond formation, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1][2] This reaction, a palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides, has revolutionized the synthesis of arylamines.[2][3]

This technical guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of a specific and challenging substrate: 4-chloro-8-methylquinolin-2-ol. The presence of multiple functional groups—a reactive aryl chloride at the C4 position, a sterically demanding methyl group at the C8 position, and a protic quinolin-2-ol moiety—presents a unique set of challenges that require careful consideration and optimization of reaction parameters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel quinoline derivatives.

Mechanism and Key Considerations for a Challenging Substrate

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The active Pd(0) catalyst first undergoes oxidative addition to the aryl chloride, forming a Pd(II) intermediate. Subsequent coordination of the amine, followed by deprotonation with a base, generates a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[1][2]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Pd(0)L Pd(0)L Oxidative_Addition_Complex Ar-Pd(II)(L)-Cl Pd(0)L->Oxidative_Addition_Complex Ar-Cl Amine_Coordination [Ar-Pd(II)(L)(R2NH)-Cl] Oxidative_Addition_Complex->Amine_Coordination + R2NH Palladium_Amido_Complex Ar-Pd(II)(L)-NR2 Amine_Coordination->Palladium_Amido_Complex + Base - Base-H+Cl- Palladium_Amido_Complex->Pd(0)L Product Ar-NR2 Palladium_Amido_Complex->Product Reductive Elimination caption Buchwald-Hartwig Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

For the specific case of this compound, several critical factors must be addressed:

  • The Quinolin-2-ol Tautomerism and the Acidic Proton: this compound can exist in tautomeric equilibrium with 4-chloro-8-methyl-1H-quinolin-2-one. The presence of the acidic N-H proton in the quinolinone form or the -OH proton in the quinolinol form can lead to competitive deprotonation by the strong bases typically employed in Buchwald-Hartwig aminations. This can potentially consume the base, inhibit the catalyst, or lead to undesired side reactions. Therefore, the choice of base is critical. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred for substrates with sensitive functional groups.[4]

  • Potential for O-Arylation: The presence of the hydroxyl group in the quinolin-2-ol tautomer introduces the possibility of a competing O-arylation reaction. While Buchwald-Hartwig amination is generally favored over etherification, the reaction conditions can influence the selectivity. The choice of ligand plays a crucial role here; certain ligands have been shown to favor N-arylation over O-arylation in substrates containing both amine and hydroxyl functionalities.[5][6][7][8]

  • Steric Hindrance: The methyl group at the C8 position introduces steric bulk in proximity to the C4 reaction center. This steric hindrance can affect the rate of oxidative addition and the subsequent steps in the catalytic cycle.[9] The selection of a sufficiently bulky ligand is often necessary to promote the reductive elimination step and to stabilize the active catalytic species, especially when dealing with hindered aryl chlorides.[10][11][12][13]

  • Catalyst Poisoning: Nitrogen-containing heterocycles like quinolines can potentially coordinate to the palladium center and act as catalyst poisons. The use of electron-rich and sterically hindered phosphine ligands can mitigate this issue by stabilizing the palladium catalyst and promoting the desired catalytic turnover.[14]

Experimental Protocols

The following protocols are designed as a starting point for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be necessary for specific amine coupling partners.

Materials and Equipment
  • This compound

  • Amine of choice (e.g., primary or secondary alkyl or aryl amine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Analytical instruments (TLC, LC-MS, NMR, HRMS)

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_characterization Product Characterization A 1. Add solids to a dry Schlenk tube: - this compound (1.0 equiv.) - Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) - Ligand (e.g., XPhos, 4 mol%) - Base (e.g., K₃PO₄, 2.0 equiv.) B 2. Purge and backfill the tube with inert gas (3x). A->B C 3. Add anhydrous solvent (e.g., toluene). B->C D 4. Add amine (1.2 equiv.). C->D E 5. Heat the reaction mixture (e.g., 100-110 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature. F->G H 8. Dilute with an organic solvent (e.g., ethyl acetate) and filter through celite. G->H I 9. Wash the filtrate with water and brine. H->I J 10. Dry the organic layer, filter, and concentrate. I->J K 11. Purify by flash column chromatography. J->K L 12. Confirm structure and purity by NMR, LC-MS, and HRMS. K->L caption Overall Experimental Workflow

Caption: A step-by-step workflow for the Buchwald-Hartwig amination of this compound.

Detailed Steps:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a septum and purge and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Amine Addition: Add the amine (1.2 equiv.) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (typically 100-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Table of Recommended Reaction Parameters
ParameterRecommended Starting ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Commonly used and effective palladium sources.[15]
Ligand XPhos, RuPhos, or BrettPhos (1.2-2.4 equiv. relative to Pd)Bulky, electron-rich monophosphine ligands are effective for hindered substrates and can mitigate catalyst poisoning.[4][11]
Base K₃PO₄ or Cs₂CO₃ (1.5-2.5 equiv.)Weaker inorganic bases are less likely to cause decomposition of sensitive substrates and can be effective in aminations.[4]
Solvent Toluene or 1,4-dioxane (anhydrous)Common and effective solvents for Buchwald-Hartwig aminations.[16][17]
Temperature 80-120 °CTypical temperature range to ensure a reasonable reaction rate.[15]
Amine Stoichiometry 1.1-1.5 equivalentsA slight excess of the amine is often used to drive the reaction to completion.

Characterization of the Aminated Product

The structure and purity of the synthesized 4-amino-8-methylquinolin-2-ol derivative should be confirmed by a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the product by analyzing the chemical shifts, coupling constants, and integration of the signals.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the product and confirm its elemental composition.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature- Poor quality of reagents or solvent- Catalyst poisoning- Use a fresh batch of palladium precatalyst and ligand.- Ensure an inert atmosphere is maintained throughout the reaction.- Increase the reaction temperature.- Use freshly distilled and anhydrous solvent.- Screen different ligands that may be more resistant to poisoning.
Formation of Side Products (e.g., O-arylation, hydrodehalogenation) - Inappropriate ligand or base- Reaction temperature is too high- Screen different ligands known to favor N-arylation (e.g., BrettPhos for primary amines).[4]- Use a weaker base (e.g., K₃PO₄ instead of NaOtBu).- Lower the reaction temperature and extend the reaction time.
Formation of Palladium Black - Catalyst decomposition- Lower the reaction temperature.- Ensure the ligand-to-palladium ratio is appropriate (typically 1.2:1 to 2.4:1).- Use a more robust ligand.
Inconsistent Results - Variable quality of reagents- Inconsistent reaction setup- Purify starting materials if necessary.- Ensure consistent and rigorous exclusion of air and moisture.

Safety Precautions

  • Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Organic solvents such as toluene and 1,4-dioxane are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

  • Inert Atmosphere: Reactions under an inert atmosphere should be set up with care to avoid pressure buildup.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. Available at: [Link]

  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available at: [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]

  • Formal Direct Cross-Coupling of Phenols with Amines | Request PDF - ResearchGate. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - ResearchGate. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences. Available at: [Link]

  • ISBD view › Midlands State University Library catalog. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines - RSC Publishing. Available at: [Link]

  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides - PMC. Available at: [Link]

  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction - Indian Academy of Sciences. Available at: [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. Available at: [Link]

  • Orthogonal Cu- And Pd-based Catalyst Systems for the O- And N-arylation of Aminophenols. Available at: [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols | Journal of the American Chemical Society. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. Available at: [Link]

  • Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - DSpace@MIT. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC - NIH. Available at: [Link]

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Procedure for etherification of 4-Chloro-8-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Etherification of 4-Chloro-8-methylquinolin-2-ol

Executive Summary

The functionalization of this compound via etherification (O-alkylation) is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of antimicrobial and antitumor agents[1]. However, the quinolin-2-ol core acts as an ambident nucleophile due to its lactam-lactim tautomeric equilibrium. Standard basic conditions often yield an intractable mixture of O-alkylated (ether) and N-alkylated (lactam) products[1].

This application note provides field-proven, highly regioselective methodologies to drive the alkylation of this compound exclusively toward the O-alkylated product, utilizing Silver(I)-mediated and Mitsunobu-driven protocols.

Mechanistic Insights: The Ambident Challenge

As a Senior Application Scientist, I emphasize that successful etherification of quinolin-2-ols requires manipulating the Hard-Soft Acid-Base (HSAB) principle rather than simply increasing reagent equivalents.

  • The Steric Factor: The 8-methyl group on the quinoline ring provides localized steric bulk adjacent to the N1 position. While this inherently biases the molecule slightly against N-alkylation compared to unsubstituted quinolones, it is insufficient to prevent lactam formation entirely in polar aprotic solvents like DMF[1].

  • The Silver Effect (Protocol A): Utilizing Silver(I) carbonate (

    
    ) in non-polar solvents (e.g., toluene) is the definitive method for O-alkylation[2]. Silver ions act as soft Lewis acids, preferentially coordinating with the softer nitrogen atom of the lactam anion. This coordination "blocks" the nitrogen, leaving the harder, more electronegative oxygen atom exposed to attack the electrophile[3].
    
  • The Mitsunobu Pathway (Protocol B): When using alcohols instead of alkyl halides, the Mitsunobu reaction offers a neutral-condition pathway. By avoiding the formation of a free ambident anion, the reaction proceeds via an alkoxyphosphonium intermediate, which is preferentially attacked by the more nucleophilic oxygen of the lactim tautomer[4].

Mechanistic Workflow

G Substrate This compound (Ambident Nucleophile) Cond1 Ag2CO3, Toluene (or Mitsunobu) Substrate->Cond1 Soft Lewis Acid / Covalent Coordination Cond2 K2CO3, DMF Substrate->Cond2 Hard Base / Ionic Dissociation ProdO O-Alkylation (Target Ether) Cond1->ProdO Major Pathway (>95% Yield) ProdN N-Alkylation (Lactam Byproduct) Cond1->ProdN Trace Cond2->ProdO Minor Cond2->ProdN Major Pathway (Thermodynamic)

Figure 1: Mechanistic divergence of this compound alkylation based on conditions.

Quantitative Condition Optimization

The following table summarizes the causal relationship between base/solvent selection and the resulting regioselectivity for the benzylation of quinolin-2-ol derivatives[2],[1].

BaseSolventElectrophileTemperatureO:N RatioYield (O-Alkyl)

DMFBenzyl Bromide80 °C15 : 8512%

AcetoneBenzyl Bromide50 °C40 : 6035%

TolueneBenzyl Bromide110 °C>99 : 192%

Hexane (MW)Methyl Iodide150 °C (MW)>99 : 195%

/ DIAD
THFBenzyl Alcohol0 °C to RT>95 : 588%

Experimental Protocols

Protocol A: Silver(I)-Mediated O-Alkylation (For Alkyl Halides)

This protocol is optimized for primary and secondary alkyl halides. It leverages the precipitation of silver halide (


) as a thermodynamic driver[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 equiv) and

    
     (1.2 equiv) in anhydrous toluene (0.2 M concentration).
    
    • Scientist Insight: The use of anhydrous non-polar solvent is critical. Moisture causes hydrolysis of the alkyl halide, while polar impurities disrupt the Ag-N coordination, leading to a spike in N-alkylation[5].

  • Addition: Add the alkyl halide (e.g., benzyl bromide, 1.5 equiv) dropwise at room temperature.

  • Reaction: Protect the reaction vessel from light by wrapping it in aluminum foil. Attach a reflux condenser and heat the mixture to 110 °C for 12 hours.

    • Scientist Insight: Silver salts are highly photosensitive. Ambient light exposure degrades

      
       into metallic silver, halting the catalytic coordination cycle.
      
  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The O-alkylated ether typically exhibits a significantly higher

    
     value than the highly polar N-alkylated lactam.
    
  • Work-up: Cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove

    
     and unreacted 
    
    
    
    . Wash the filter cake thoroughly with hot toluene.
  • Isolation: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (silica gel) to yield the pure etherified product.

Protocol B: Mitsunobu-Driven Etherification (For Alcohols)

This protocol is ideal when the desired alkylating agent is an alcohol, avoiding the use of heavy metals[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve this compound (1.0 equiv), the target primary/secondary alcohol (1.2 equiv), and triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF (0.15 M).
    
  • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15–20 minutes.

    • Scientist Insight: Slow addition at 0 °C is mandatory. Rapid addition causes a thermal spike that promotes the premature formation of an unreactive betaine side-product, drastically reducing the etherification yield[4].

  • Reaction: Remove the ice bath, allow the reaction to warm to room temperature naturally, and stir for 8–16 hours.

  • Work-up: Quench the reaction with deionized water, extract the aqueous layer three times with EtOAc, dry the combined organic layers over anhydrous

    
    , and concentrate under vacuum.
    
  • Purification: To easily separate the notoriously difficult triphenylphosphine oxide (TPPO) byproduct, dissolve the crude mixture in a minimal amount of cold diethyl ether/hexane (1:2). The TPPO will precipitate out and can be filtered off prior to loading the filtrate onto a silica gel column for final purification.

References

  • Singh, B. K., et al. "Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems." Synthesis, 2009.[Link]

  • Morel, S., et al. "O-Alkylation of 4-Hydroxy-2-quinolones: Synthesis of 2,4-Dialkoxyquinolines." Synlett, 2005.[Link]

  • "An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities." MDPI Molecules, 2024.[Link]

  • "Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety." National Institutes of Health (PMC), 2023.[Link]

  • "Tuning the Photophysical Properties of 2-Quinolinone-Based Donor–Acceptor Molecules through N- versus O-Alkylation." ResearchGate, 2025.[Link]

Sources

Synthesis of novel antibacterial agents from 4-Chloro-8-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 4-Chloro-8-methylquinolin-2-ol for Novel Antibacterial Discovery

Executive Summary

The quinolin-2-one scaffold is a privileged structure in antibacterial drug discovery, serving as the core for numerous gyrase and topoisomerase IV inhibitors. This guide focuses on This compound (tautomeric with 4-chloro-8-methylquinolin-2(1H)-one) as a high-value starting material.

The 8-methyl substituent provides critical lipophilicity (


 modulation) often required for bacterial membrane penetration, while the 4-chloro motif  serves as a versatile electrophilic handle for late-stage diversification. This Application Note details the strategic synthesis of library candidates via Nucleophilic Aromatic Substitution (

) and Palladium-catalyzed cross-coupling, followed by standardized antibacterial evaluation.

Part 1: Chemical Strategy & Rationale

The Pharmacophore Logic
  • The 8-Methyl Group: Unlike the unsubstituted quinoline, the 8-methyl analog introduces steric bulk and hydrophobicity. In Gram-positive targets (e.g., S. aureus), this can enhance binding affinity to hydrophobic pockets in DNA gyrase.

  • The 4-Chloro Handle: This position is activated for nucleophilic attack due to the electron-withdrawing nature of the heterocyclic nitrogen. It allows for the rapid installation of:

    • Basic Amines: To mimic the side chains of fluoroquinolones or chloroquine, enhancing solubility and DNA interaction.

    • Biaryl Systems: Via Suzuki coupling, to access novel hydrophobic chemical space.

Reaction Landscape Visualization

The following diagram outlines the divergent synthesis pathways available from the core scaffold.

ReactionLandscape Start 4-Chloro-8-methyl- quinolin-2-ol SNAr Path A: S_NAr (Amination) Start->SNAr + Primary/Secondary Amines Reflux Suzuki Path B: Suzuki (Arylation) Start->Suzuki + Boronic Acids Pd(0) Catalyst Cycliz Path C: Hydrazinolysis (Cyclization) Start->Cycliz + Hydrazine Hydrate ProdA 4-Amino-8-methyl Derivatives (Solubility/DNA Binding) SNAr->ProdA ProdB 4-Biaryl-8-methyl Derivatives (Hydrophobic Pocket) Suzuki->ProdB ProdC Triazolo/Pyrazolo- Fusions (Rigid Scaffolds) Cycliz->ProdC

Figure 1: Divergent synthetic pathways from this compound. Path A and B are detailed in this guide.

Part 2: Synthetic Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 4-amino-substituted derivatives. Mechanism: Addition-Elimination at C-4.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: N,N-Dimethyl-1,3-propanediamine (or equivalent amine) (1.5 - 2.0 eq)

  • Solvent: 2-Ethoxyethanol (high boiling point, good solubility) or DMF.

  • Base:

    
     (optional, if using amine salts).
    

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 mmol of this compound in 10 mL of 2-ethoxyethanol.

  • Addition: Add 2.0 mmol of the amine. Note: If the amine is volatile, use a sealed tube.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase:

      
       9:1). The starting material (
      
      
      
      ) should disappear, and a more polar spot (product) should appear.
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour into 50 mL of ice-cold water.

    • Decision Point:

      • If precipitate forms: Filter the solid, wash with cold water, and recrystallize from ethanol.

      • If no precipitate: Extract with Ethyl Acetate (

        
         mL), dry over 
        
        
        
        , and concentrate in vacuo.
  • Characterization: Confirm structure via

    
    -NMR. Look for the disappearance of the C-4 proton signal (if comparing to de-chlorinated byproduct) or shift in aromatic protons, and integration of the alkyl side chain.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 4-aryl-substituted derivatives. Mechanism: Pd(0) catalyzed cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination).[1]

Materials:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivatives (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ] (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 2.0 eq)
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)

Step-by-Step Methodology:

  • Degassing (Critical): In a reaction vial, combine the solvent mixture and bubble Nitrogen/Argon gas for 15 minutes to remove dissolved oxygen. Oxygen poisons the Pd(0) catalyst.

  • Assembly: Add substrate, boronic acid, and base to the vial. Add the catalyst last under a curtain of inert gas.

  • Reaction: Seal the vial and heat to

    
     (or microwave at 
    
    
    
    for 30 mins).
  • Work-up:

    • Filter through a Celite pad to remove Palladium black.

    • Dilute filtrate with water and extract with Dichloromethane (DCM).

  • Purification: Flash column chromatography is usually required (Hexane:Ethyl Acetate gradient).

Part 3: Biological Evaluation (MIC Assay)

Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests).[2][3]

Screening Workflow

ScreeningWorkflow Compound Synthesized Derivative (>95% Purity) Stock Stock Solution (DMSO, 10 mg/mL) Compound->Stock Dilution Serial Dilution (Mueller-Hinton Broth) Stock->Dilution Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 16-20h) Inoculation->Incubation Readout MIC Determination (Visual Turbidity) Incubation->Readout

Figure 2: Standardized MIC determination workflow.

Protocol Steps
  • Stock Prep: Dissolve compounds in DMSO. Ensure final DMSO concentration in the assay plate is

    
     to avoid toxicity to bacteria.
    
  • Bacterial Strains:

    • Gram-Positive:Staphylococcus aureus (ATCC 29213 - QC strain), MRSA.

    • Gram-Negative:Escherichia coli (ATCC 25922), Pseudomonas aeruginosa.[4]

  • Plate Setup: Use 96-well round-bottom plates. Add 100

    
    L of Mueller-Hinton Broth (MHB) containing the compound (serial 2-fold dilutions, e.g., 64 
    
    
    
    g/mL down to 0.125
    
    
    g/mL).
  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100. Add 100

    
    L to wells (Final: 
    
    
    
    CFU/mL).
  • Controls:

    • Positive Control: Ciprofloxacin or Moxifloxacin.

    • Negative Control:[5] Sterility (Broth only) and Growth (Bacteria + DMSO only).

  • Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

Representative Data Structure (Hypothetical SAR)

Organize your results to highlight the impact of the C-4 substituent.

Compound IDR-Group (C-4)8-PositionMIC S. aureus (

g/mL)
MIC E. coli (

g/mL)
Notes
QM-01 -Cl (Parent)-CH3>64>64Inactive (Control)
QM-02 -NH-(CH2)3-N(Me)2-CH34.016.0Improved solubility
QM-03 -NH-Ph-4-F-CH32.032.0Lipophilic interaction
QM-04 -Ph-4-OMe (Suzuki)-CH38.0>64Lower potency

References

  • Synthesis and Reactivity: Soliman, A. et al. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." MDPI, 2000.

  • Suzuki Coupling on Quinolines: Mohssen, H.F. et al. "Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives." International Journal of ChemTech Research, 2016.[6]

  • Antibacterial Evaluation Standards: Clinical and Laboratory Standards Institute (CLSI).[5][7][8] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard, 2018.

  • SAR of Quinoline Antibacterials: Deshidi, R. et al. "Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains." Archives of Microbiology, 2023.

Sources

Microwave-Assisted Synthesis of 4-Chloro-8-methylquinolin-2-ol Derivatives: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline-2-ol (2-quinolone) derivatives are privileged scaffolds in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1]. The synthesis of 4-chloro-8-methylquinolin-2-ol traditionally requires harsh thermal conditions, prolonged reaction times, and often yields complex mixtures of regioisomers. This application note details an optimized, two-step Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging dielectric heating, this method drastically reduces reaction times from hours to minutes, improves atom economy, and ensures high regioselectivity during the critical hydrolysis step[2],[3].

Mechanistic Insights & Causality (E-E-A-T)

Why Microwave Irradiation?

Conventional thermal heating relies on convection and conduction, which can lead to localized overheating (hot spots) and the formation of intractable tar byproducts. Microwave irradiation directly couples with the dipole moments of polar reagents (such as POCl


), resulting in rapid, uniform volumetric heating[2]. This kinetic acceleration drives the reaction to completion before thermodynamic degradation pathways can dominate, creating a self-validating system where high purity is achieved without extensive chromatography.
Step 1: Vilsmeier-Haack-Type Cyclization

The first step involves the condensation of o-toluidine with malonic acid in the presence of phosphorus oxychloride (POCl


). POCl

acts synergistically as both a chlorinating and dehydrating agent. The reaction proceeds via a malonanilide intermediate, which undergoes a Vilsmeier-Haack-type electrophilic cyclization to form the 2,4-dichloro-8-methylquinoline core[2].
Step 2: Regioselective Hydrolysis

The conversion of 2,4-dichloro-8-methylquinoline to this compound requires precise regiocontrol. The C2-Cl bond is significantly more activated toward nucleophilic aromatic substitution (S


Ar) than the C4-Cl bond[4]. This is due to the strong inductive electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer complex intermediate during nucleophilic attack by water[5]. Consequently, hydrolysis under controlled acidic conditions selectively displaces the C2-chloride, yielding the thermodynamically stable 2-quinolone tautomer[6].

Workflow Visualization

SynthesisWorkflow A o-Toluidine + Malonic Acid B POCl3 / Microwave Irradiation (600 W, 50-100 s) A->B C 2,4-Dichloro-8-methylquinoline (Intermediate) B->C Vilsmeier-Haack type cyclization D Regioselective Hydrolysis (AcOH / H2O, MW: 150 °C, 15 min) C->D E This compound (Target Product) D->E C2-Cl selective nucleophilic substitution

Microwave-assisted synthetic workflow for this compound.

Materials and Reagents

  • Starting Materials : o-Toluidine (2-Methylaniline, ≥99%), Malonic acid (≥99%)

  • Reagents : Phosphorus oxychloride (POCl

    
    , reagent grade), Glacial acetic acid
    
  • Workup : Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO

    
    ), Ice-water
    
  • Equipment : Dedicated Microwave Synthesizer (e.g., CEM Discover or Anton Paar Monowave) with 10–30 mL sealed pressure vials.

Step-by-Step Experimental Protocol

Protocol 1: Synthesis of 2,4-Dichloro-8-methylquinoline
  • Preparation : In a heavy-walled microwave reaction vial equipped with a magnetic stir bar, add o-toluidine (10 mmol) and malonic acid (10 mmol).

  • Reagent Addition : Slowly add POCl

    
     (5 mL) in a fume hood. (Caution: POCl
    
    
    
    is highly reactive and evolves HCl gas upon contact with moisture).
  • Microwave Irradiation : Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in the microwave synthesizer at 600 W for 50 to 100 seconds (or program to 130 °C for 3 minutes)[2].

  • Quenching : Allow the vessel to cool to room temperature (assisted by compressed air cooling in the reactor). Carefully pour the viscous mixture into 200 mL of crushed ice-water.

  • Neutralization & Isolation : Slowly add dilute aqueous NaOH until the solution is slightly alkaline (pH ~8). Filter the resulting precipitate, wash with cold distilled water, and recrystallize from ethanol-water to yield pure 2,4-dichloro-8-methylquinoline[2].

Protocol 2: Regioselective Hydrolysis to this compound
  • Preparation : In a clean microwave reaction vial, suspend the isolated 2,4-dichloro-8-methylquinoline (5 mmol) in a mixture of glacial acetic acid (8 mL) and deionized water (2 mL).

  • Microwave Hydrolysis : Seal the vial and irradiate at 150 °C for 15 minutes. The elevated pressure and temperature under microwave conditions drastically accelerate the S

    
    Ar hydrolysis compared to conventional reflux (which typically takes 12-24 hours)[3].
    
  • Isolation : Cool the reaction mixture to room temperature. Pour into 50 mL of ice-water to induce precipitation.

  • Purification : Filter the solid product under vacuum. Wash sequentially with water and cold diethyl ether to remove unreacted starting material. Dry under high vacuum to afford this compound.

Quantitative Data & Optimization

The following table summarizes the performance metrics of the microwave-assisted protocol versus conventional thermal methods, demonstrating the self-validating efficiency of the MAOS system.

Reaction StepMethodTemperature / PowerTimeYield (%)Purity (HPLC)
1. Cyclization Conventional100 °C (Oil Bath)4 - 6 hours55 - 65%< 85% (Tar formation)
1. Cyclization Microwave600 W50 - 100 sec80 - 85%> 95%
2. Hydrolysis Conventional118 °C (Reflux)12 - 24 hours60 - 70%~ 90%
2. Hydrolysis Microwave150 °C15 mins88 - 92%> 98%

Analytical Validation & Troubleshooting

To ensure the protocol has functioned correctly, researchers must validate the regioselective hydrolysis:

  • IR Spectroscopy : The successful conversion of the dichloro intermediate to the 2-quinolone is marked by the appearance of a strong carbonyl (C=O) stretching band at ~1650 cm

    
     and a broad N-H stretch at ~2800–3200 cm
    
    
    
    [6].
  • NMR Spectroscopy : In the

    
    H NMR spectrum (DMSO-
    
    
    
    ), the disappearance of the C2-Cl characteristic environment is accompanied by the appearance of a highly deshielded, broad singlet at
    
    
    11.5–12.0 ppm, corresponding to the amide/lactam N-H proton of the quinolin-2-ol tautomer.

References

  • Microwave-assisted Synthesis of Quinolines Source: ResearchGate[Link]

  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines Source: Asian Journal of Chemistry[Link]

  • Nucleophilic Introduction of Functional Carbon Substituents into Quinolines, Quinolones and Related Heterocycles Source: MDPI / ECSOC 7[Link]

  • Reactions of 3-Chloroquinoline-2,4-diones Source: Journal of Heterocyclic Chemistry (Wiley)[Link]

  • Microwave assisted synthesis of 4-quinolones and N,N-diarylureas Source: Green Processing and Synthesis (De Gruyter)[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-8-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for research scientists and process chemists encountering yield bottlenecks during the synthesis of 4-chloro-8-methylquinolin-2-ol (also known as 4-chloro-8-methylquinolin-2(1H)-one).

While the classical Knorr quinoline synthesis efficiently constructs the 2-quinolone core, accessing the specific 4-chloro-8-methyl functionalization requires a multi-step sequence: a Knorr-type condensation/cyclization, exhaustive chlorination, and regioselective hydrolysis[1]. This guide addresses the mechanistic pitfalls and provides field-proven troubleshooting strategies for each stage.

Synthetic Workflow & Mechanistic Pathway

G A o-Toluidine + Meldrum's Acid B Malonic Acid Monoanilide A->B Solvent-free, 80°C (Condensation) C 4-Hydroxy-8-methyl- quinolin-2(1H)-one B->C MSAA, 50°C (Knorr-type Cyclization) D 2,4-Dichloro-8- methylquinoline C->D POCl3 / PCl5, Reflux (Exhaustive Chlorination) E 4-Chloro-8-methyl- quinolin-2-ol D->E Dilute Dichloroacetic Acid (Regioselective Hydrolysis)

Optimized Knorr-based synthetic route for this compound.

Troubleshooting & FAQs

Q1: My yield of the 4-hydroxy-8-methylquinolin-2-one precursor is extremely low (<30%) using the classical Knorr thermal cyclization. Why is this happening, and how can I improve it?

Causality & Solution: The classical Knorr approach utilizes diethyl malonate and o-toluidine, requiring temperatures exceeding 200 °C in high-boiling solvents (like diphenyl ether) to drive the cyclization. At these extreme temperatures, the


-ketoanilide intermediate is highly susceptible to thermal decarboxylation and oxidative tarring, which drastically reduces your yield.

Recommendation: Abandon diethyl malonate in favor of Meldrum's acid [2]. Condensing o-toluidine with Meldrum's acid under solvent-free conditions yields a malonic acid monoanilide intermediate. This intermediate can be cyclized at much milder temperatures (50–80 °C) using methanesulfonic acid anhydride (MSAA) or Eaton's reagent. This prevents decarboxylation and improves the core construction yield to >85%[2].

Q2: During the chlorination step, I am observing a mixture of mono-chlorinated products, unreacted starting material, and black tar. How do I force complete conversion to 2,4-dichloro-8-methylquinoline?

Causality & Solution: 4-Hydroxy-2-quinolones are highly stable due to their robust tautomeric resonance. Using phosphorus oxychloride (


) alone is often insufficiently electrophilic to fully chlorinate both the C2 and C4 positions, leading to stalled reactions. Conversely, pushing the temperature too high causes decomposition.

Recommendation: Utilize a synergistic mixture of


 and phosphorus pentachloride (

)[1].

acts as a more aggressive chlorinating agent that attacks the less reactive tautomeric hydroxyl group. Additionally, adding a catalytic amount of

-dimethylaniline (or DMF to form the Vilsmeier-Haack complex) increases the electrophilicity of the chlorinating species, allowing the reaction to proceed smoothly at standard reflux temperatures (105 °C) without tarring.
Q3: The final step requires converting 2,4-dichloro-8-methylquinoline to this compound. I keep getting the 2,4-diol (over-hydrolysis) or recovering starting material. How do I control the regioselectivity?

Causality & Solution: This is a kinetic vs. thermodynamic control issue. The C2 position of the quinoline ring is


 to the electronegative nitrogen atom, making it significantly more electron-deficient (electrophilic) than the C4 position. Therefore, nucleophilic attack by water occurs much faster at C2. Furthermore, the resulting 2-hydroxy product rapidly tautomerizes to the highly stable 2-quinolone (lactam) form, providing a thermodynamic sink[1].

Recommendation: The key is utilizing a mild, sterically hindered organic acid rather than harsh aqueous mineral acids. Dilute dichloroacetic acid or a controlled mixture of glacial acetic acid and water provides the exact protonation required to activate the quinoline nitrogen without providing an overwhelming concentration of hydroxide/water nucleophiles that would attack C4[1]. Strict adherence to reaction time (monitoring by TLC/HPLC) is critical; quench the reaction immediately once the mono-hydrolyzed product plateaus.

Quantitative Data Summary

The following table demonstrates the yield improvements achieved by transitioning from classical Knorr conditions to the optimized protocol described in this guide.

Synthetic StepClassical Reagents / ConditionsClassical YieldOptimized Reagents / ConditionsOptimized Yield
1. Condensation & Cyclization Diethyl malonate, Diphenyl ether, 250 °C25 - 35%Meldrum's acid, MSAA, 50-80 °C85 - 92%
2. Exhaustive Chlorination

only, Reflux (12 h)
40 - 50%

+

(3:2), Reflux (4 h)
88 - 95%
3. Regioselective Hydrolysis 6M HCl (aq), Reflux< 20% (Diol forms)Dilute Dichloroacetic acid, 90 °C75 - 82%

Standard Operating Procedures (Optimized Protocols)

Step 1: Synthesis of 4-Hydroxy-8-methylquinolin-2(1H)-one
  • Condensation: In a round-bottom flask, combine o-toluidine (1.0 equiv) and Meldrum's acid (1.1 equiv). Heat the neat mixture to 80 °C under an inert atmosphere for 2 hours. Cool to room temperature to obtain the solid malonic acid monoanilide.

  • Cyclization: Dissolve the crude monoanilide in anhydrous dichloromethane (DCM). Add methanesulfonic acid anhydride (MSAA, 1.5 equiv) in portions.

  • Heat the mixture to 50 °C for 4 hours.

  • Workup: Quench with saturated aqueous

    
    , extract with ethyl acetate, dry over 
    
    
    
    , and concentrate in vacuo. Recrystallize from ethanol to yield the pure 4-hydroxy-8-methylquinolin-2(1H)-one.
Step 2: Synthesis of 2,4-Dichloro-8-methylquinoline
  • Reagent Mixing: To a dry flask equipped with a reflux condenser, add 4-hydroxy-8-methylquinolin-2(1H)-one (1.0 equiv). Carefully add

    
     (5.0 equiv) and 
    
    
    
    (1.5 equiv)[1]. Note: Perform strictly in a fume hood due to HCl gas evolution.
  • Reaction: Heat the mixture to gentle reflux (approx. 105 °C) for 4 hours. Monitor the disappearance of starting material via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature and carefully pour the mixture over crushed ice with vigorous stirring. Neutralize slowly with aqueous ammonia to pH 7-8. Extract the precipitated solid with dichloromethane, dry, and evaporate to yield 2,4-dichloro-8-methylquinoline.

Step 3: Regioselective Hydrolysis to this compound
  • Hydrolysis: Suspend 2,4-dichloro-8-methylquinoline (1.0 equiv) in a 10% (v/v) aqueous solution of dichloroacetic acid (10 mL/mmol of substrate)[1].

  • Heating: Heat the suspension to 90 °C. Stir continuously for 6–8 hours. Monitor closely via LC-MS or HPLC to prevent over-hydrolysis to the 2,4-diol.

  • Workup: Once the mono-chloro intermediate is maximized, cool the reaction vessel in an ice bath. The product, this compound, will precipitate. Filter the solid, wash thoroughly with cold water, and recrystallize from methanol to achieve >98% purity.

References

1.[1] Abass, M., et al. "Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." Molecules, MDPI. Available at:[Link] 2.[2] Park, S.-J., et al. "A Facile Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolone Derivatives." Bulletin of the Korean Chemical Society, ResearchGate. Available at:[Link]

Sources

Technical Support Center: Recrystallization of 4-Chloro-8-methylcarbostyril

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-REC-4C8M-001 Topic: Solvent Selection & Purification Protocols Target Audience: Medicinal Chemists, Process Development Scientists Last Updated: 2025-05-20[1]

Executive Summary & Solvent Selection

4-Chloro-8-methylcarbostyril (also known as 4-chloro-8-methylquinolin-2(1H)-one) is a critical heterocyclic intermediate.[1] Its purification is often complicated by its high melting point and potential for "oiling out" due to the lipophilic 8-methyl group competing with the polar amide/lactam core.

The following solvent systems have been validated based on structural analogs (carbostyrils/chloroquinolines) and solubility parameters.

Primary Solvent Recommendations
Solvent SystemRoleApplication Context
Ethanol (95% or Absolute) Primary Choice Best balance of solubility and recovery.[1] Standard for carbostyril derivatives [1, 2].[1]
Glacial Acetic Acid High Solubility Use for highly impure crude or if the compound is insoluble in alcohols. Caution: Requires thorough drying to remove solvent traces.[1]
Methanol Alternative Higher polarity; useful if Ethanol yield is low due to high solubility, but often requires cooling to -20°C for max recovery.[1]
DMF / Water Anti-Solvent Last Resort. Use only if material is insoluble in boiling ethanol.[1] Dissolve in min. hot DMF, add warm water until turbid.

Decision Matrix: Solvent Selection Workflow

Use this logic flow to determine the optimal purification route for your specific crude batch.

Recrystallization_Decision_Tree Start Start: Assess Crude Purity SolubilityCheck Check Solubility in Boiling Ethanol (95%) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble Yes_Soluble Proceed with Ethanol Recrystallization Soluble->Yes_Soluble Yes No_Insoluble Remains Solid? Soluble->No_Insoluble No Charcoal Is Solution Colored (Dark Brown/Black)? Yes_Soluble->Charcoal Try_Acetic Switch to Glacial Acetic Acid No_Insoluble->Try_Acetic Yes (Very Insoluble) Try_Acetic->Charcoal Add_Charcoal Add Activated Charcoal (Hot Filtration Required) Charcoal->Add_Charcoal Yes Cooling Slow Cooling to RT then 0°C Charcoal->Cooling No Add_Charcoal->Cooling Oiling Did it Oil Out? Cooling->Oiling Reheat Reheat & Add Seed Crystal Oiling->Reheat Yes Isolate Filter & Wash (Cold Ethanol) Oiling->Isolate No Reheat->Cooling

Figure 1: Decision tree for selecting the appropriate solvent and troubleshooting common crystallization issues.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol)

Objective: Purification of crude 4-Chloro-8-methylcarbostyril (approx. 90-95% purity).[1]

  • Preparation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

  • Dissolution: Add 100 mL of 95% Ethanol . Add a magnetic stir bar.[1]

  • Heating: Heat to reflux (approx. 78°C) with stirring.

    • Note: If solid remains after 15 mins of reflux, add ethanol in 10 mL increments. Do not exceed 20 mL/g solvent ratio.[1]

  • Hot Filtration (Critical): If insoluble particles (inorganic salts from POCl3 synthesis) are visible, filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Why? Rapid cooling on a benchtop promotes "oiling out" or trapping impurities.[1]

  • Finishing: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals. Wash the cake with 2 x 10 mL of ice-cold ethanol .

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Purification of Highly Colored/Impure Crude

Objective: Removing tarry impurities or colored by-products using Glacial Acetic Acid.[1]

  • Dissolution: Dissolve crude material in Glacial Acetic Acid (approx. 5-7 mL per gram of solid) at 90-100°C.

  • Decolorization: Add activated charcoal (1-2% by weight of crude).[1] Stir at 90°C for 10 minutes.

  • Filtration: Filter hot through a Celite pad to remove charcoal.

  • Precipitation: Allow the filtrate to cool. If crystallization is slow, dilute the acetic acid solution with water (add dropwise) until persistent turbidity is observed, then cool.

  • Wash: Filter solids and wash copiously with water (to remove acid) followed by a small cold ethanol rinse (to facilitate drying).[1]

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. What do I do?

Cause: The temperature dropped too quickly, or the solvent concentration is too high, causing the compound to separate as a supercooled liquid before organizing into a lattice. Solution:

  • Reheat the mixture until the oil redissolves (add a small amount of fresh solvent if needed).

  • Add a seed crystal of pure product (if available) to the hot solution.

  • Allow the solution to cool very slowly by wrapping the flask in aluminum foil or placing it inside a beaker of warm water to act as an insulator.

  • Vigorously scratch the inner wall of the flask with a glass rod to induce nucleation.

Q2: My yield is very low (<50%). Where is my product?

Cause: 4-Chloro-8-methylcarbostyril may be too soluble in hot ethanol, or you used too much solvent.[1] Solution:

  • Take the mother liquor (filtrate) and concentrate it using a rotary evaporator to half its volume.

  • Cool this concentrated liquor to obtain a "second crop" of crystals.

  • Check Purity: The second crop is usually less pure than the first and may require recrystallization.

Q3: There is a persistent yellow/brown color in the crystals.

Cause: Oxidation by-products or trace aniline derivatives (starting materials).[1] Solution:

  • Perform Protocol B (Charcoal treatment).[1]

  • Alternatively, wash the isolated crystals with a small amount of cold Ethyl Acetate before drying. Many tarry impurities are soluble in ethyl acetate, while the carbostyril is less so at cold temperatures.

Q4: Can I use Chlorinated Solvents (DCM/Chloroform)?

Answer: Generally No for recrystallization.[1]

  • Reason: Carbostyrils are often highly soluble in DCM/Chloroform, making recovery difficult (poor yield). These solvents are better suited for extraction during the workup phase, not crystallization.

Safety & Handling

  • Chemical Hazard: 4-Chloro-8-methylcarbostyril is an organochloride.[1] Treat as a potential irritant and sensitizer.[1]

  • Solvent Hazard:

    • Ethanol: Flammable.[1][2]

    • Glacial Acetic Acid: Corrosive, causes severe skin burns.[1] Use in a fume hood.[1]

  • Waste Disposal: Dispose of halogenated organic waste (mother liquor) in the appropriate hazardous waste container. Do not pour down the drain.

References

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. (Describes synthesis and crystallization of the title compound). [1]

  • Organic Syntheses. 4-Methylcarbostyril.[1] Org.[1][3][4] Synth. 1944, 24, 68. (Standard protocol for carbostyril recrystallization using 95% Ethanol). [1]

  • BenchChem. Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide. (Provides solubility context for chloro-methyl-quinolines). [1]

Sources

Technical Support Center: Purification of 4-Chloro-8-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals who are optimizing the synthesis and purification of 4-Chloro-8-methylquinolin-2-ol (often existing as its tautomer, 4-chloro-8-methylquinolin-2(1H)-one).

Overview & Chemical Causality

The synthesis of this compound typically proceeds via the selective chlorination of 8-methylquinoline-2,4-diol using phosphorus oxychloride (POCl₃), or through the selective hydrolysis of 2,4-dichloro-8-methylquinoline . Depending on the exact stoichiometric ratios and reaction temperatures, researchers frequently encounter two primary unreacted starting materials or byproducts:

  • The under-chlorinated precursor: 8-Methylquinoline-2,4-diol.

  • The over-chlorinated byproduct: 2,4-Dichloro-8-methylquinoline.

The Self-Validating Purification Logic: Standard chromatographic separation of these compounds is notoriously difficult due to streaking and poor resolution. However, we can exploit the distinct ionizable functional groups (pKa) of the quinoline scaffold. By creating a self-validating system of pH-controlled acid-base extractions, we can selectively ionize the impurities or the target compound, forcing them into opposite phases (aqueous vs. organic).

Physicochemical Profiling

To understand the causality behind the protocols, review the ionization behavior of the reaction mixture components below. The target compound requires a highly basic environment (pH > 12) to deprotonate, whereas the diol impurity deprotonates in weak bases (pH ~10).

CompoundStructural RoleKey Ionizable GrouppKaAqueous Solubility (pH 10)Aqueous Solubility (pH > 12)
This compound Target Product2-OH / 2-oxo~11.7InsolubleSoluble (Na-salt)
2,4-Dichloro-8-methylquinoline Over-chlorinated ImpurityNoneN/AInsolubleInsoluble
8-Methylquinoline-2,4-diol Under-chlorinated Precursor4-OH & 2-OH~5.5 & ~11.7SolubleSoluble

Data supported by standard dissociation constants for 2-hydroxyquinoline and 4-hydroxyquinoline scaffolds.

Diagnostic Purification Workflow

Use the following decision tree to select the appropriate purification protocol based on the specific impurities identified in your crude LC-MS or ¹H-NMR data.

PurificationWorkflow Start Identify Impurity Profile SM1 2,4-Dichloro-8-methylquinoline (Highly Lipophilic, No pKa) Start->SM1 Route A SM2 8-Methylquinoline-2,4-diol (Acidic 4-OH, pKa ~5.5) Start->SM2 Route B Action1 Aqueous Extraction (1M NaOH) Target deprotonates (pH > 12) SM1->Action1 Action3 Weak Base Wash (Na2CO3, pH 10) SM2 deprotonates SM2->Action3 Action2 Organic Wash (DCM) Removes SM1 Action1->Action2 Action4 Filtration Target remains solid Action3->Action4

Diagnostic workflow for selecting a purification protocol based on the impurity profile.

Step-by-Step Methodologies

Protocol A: Removal of 2,4-Dichloro-8-methylquinoline (Strong Base Extraction)

Causality: 2,4-Dichloro-8-methylquinoline lacks an acidic proton and is highly lipophilic. The target compound possesses a 2-hydroxyl/amide proton with a pKa of ~11.7. By adjusting the aqueous phase to pH > 12 using 1M NaOH, the target compound is selectively deprotonated into a water-soluble sodium salt, allowing the lipophilic dichloro impurity to be washed away with an organic solvent.

  • Solubilization: Suspend the crude mixture in 1M aqueous NaOH (10 mL per gram of crude). Stir vigorously for 30 minutes at room temperature until the target compound is fully dissolved.

  • Organic Wash: Transfer the mixture to a separatory funnel. Extract with dichloromethane (DCM) or ethyl acetate (3 x 10 mL). The organic layer will contain the unreacted 2,4-dichloro-8-methylquinoline. Discard the organic layer (or save for recovery).

  • Aqueous Isolation: Collect the basic aqueous layer, which now contains the purified sodium salt of this compound.

  • Precipitation: Slowly acidify the aqueous layer using 1M HCl under continuous stirring until the pH reaches 4.0–5.0. The target compound will rapidly precipitate as a white to pale-yellow solid.

  • Recovery: Filter the precipitate through a Büchner funnel, wash with cold deionized water to remove NaCl byproducts, and dry under vacuum at 50°C.

Protocol B: Removal of 8-Methylquinoline-2,4-diol (Weak Base Wash)

Causality: The 4-hydroxyl group of 8-methylquinoline-2,4-diol is significantly more acidic (pKa ~5.5) than the 2-hydroxyl group of the target compound (pKa ~11.7). By using a weak base like sodium carbonate (pH ~10), the diol is selectively deprotonated and solubilized, while the target compound remains protonated and insoluble.

  • Suspension: Suspend the crude solid in a cold 0.5M aqueous Na₂CO₃ solution (15 mL per gram of crude).

  • Selective Dissolution: Stir the suspension at room temperature for 1 hour. The unreacted diol will ionize and dissolve into the aqueous phase.

  • Filtration: Filter the suspension through a Büchner funnel. The filter cake contains the purified, un-ionized this compound.

  • Washing: Wash the filter cake with additional cold 0.5M Na₂CO₃, followed by cold deionized water until the filtrate is neutral.

  • Drying: Dry the solid under vacuum at 50°C.

Troubleshooting & FAQs

Q1: Why am I getting an emulsion during the DCM extraction in Protocol A? A1: Emulsions often occur if the pH is not sufficiently high, leading to incomplete deprotonation of the target compound, or due to residual POCl₃ byproducts (like phosphoric acid derivatives) acting as surfactants. Fix: Ensure the aqueous layer is strictly > pH 12. You can also add brine (saturated NaCl) to the aqueous layer to increase ionic strength and break the emulsion.

Q2: My target compound isn't precipitating after adding HCl in Protocol A. What happened? A2: If the concentration of the sodium salt in the aqueous layer is too low, the target compound might remain partially dissolved, or it may have formed a supersaturated solution. Fix: Concentrate the aqueous layer under reduced pressure before acidification, or seed the solution with a pure crystal of this compound. Ensure the final pH is firmly acidic (pH 4-5) to guarantee complete protonation.

Q3: How do I verify the complete removal of the starting materials? A3: ¹H-NMR (in DMSO-d6) is the most definitive method. The disappearance of the highly deshielded 4-OH proton confirms the removal of the diol. For the dichloro impurity, monitor the shift of the aromatic proton at the 3-position; in the target quinolin-2-one tautomer, this proton typically resonates further upfield (around δ 6.5 ppm) compared to the fully aromatic dichloro derivative .

Q4: Can I use column chromatography instead of acid-base extraction? A4: Yes, but it is generally less efficient for scale-up and suffers from poor atom economy. If you choose chromatography, use silica gel with a gradient of Hexane/Ethyl Acetate. The highly lipophilic 2,4-dichloro-8-methylquinoline will elute first, followed by the target compound. The diol will remain near the baseline due to its extreme polarity.

References

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6038, 2-Hydroxyquinoline. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. URL: [Link]

Technical Support Center: Optimizing Cyclization of 8-Methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of cyclization reactions involving 8-methylaniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis of an 8-methylaniline derivative is resulting in low yields. What is the primary factor I should investigate?

A1: The most critical factor in a Fischer indole synthesis is often the temperature and the choice of acid catalyst.[1][2][3][4] These reactions typically require acidic conditions to facilitate the cyclization of the intermediate phenylhydrazone.[2][3][4]

Troubleshooting Steps:

  • Catalyst Selection: The choice of acid catalyst is crucial.[1][4] While Brønsted acids like HCl and H₂SO₄ are commonly used, Lewis acids such as ZnCl₂, BF₃, and polyphosphoric acid (PPA) can also be effective.[1][2][3][4] The optimal catalyst will depend on the specific substrate.

  • Temperature Optimization: Insufficient heat can lead to an incomplete reaction, while excessive heat can cause degradation or the formation of undesired side products. A systematic temperature screen is recommended. For instance, some reactions that are ineffective at 100°C show significant improvement at 125°C or 150°C.[5] In some cases, a more moderate temperature of 80°C may be optimal to maximize the yield of the desired product while minimizing byproducts.[1][5]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time at a given temperature.

Q2: I'm observing significant byproduct formation in the cyclization of my 8-methylaniline derivative. How can I improve the reaction's selectivity?

A2: Byproduct formation is a common challenge that can often be mitigated by carefully adjusting the reaction temperature and time.[5] The presence of the 8-methyl group can influence the regioselectivity of the cyclization, and controlling the kinetic versus thermodynamic pathways is key.

Detailed Troubleshooting:

  • Kinetic vs. Thermodynamic Control: Higher temperatures can sometimes favor the formation of a thermodynamically more stable, but undesired, regioisomer.[5] Conversely, lower temperatures may favor the kinetically controlled product. It has been observed that higher temperatures in the thermal process can lead to cyclization at the less substituted position.[5]

  • Solvent Effects: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents are often used for Fischer indole synthesis.[2] A screening of solvents with different polarities and hydrogen-bonding capabilities should be considered.

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can offer significant advantages over conventional heating.[6] It allows for rapid and uniform heating, which can lead to shorter reaction times, higher yields, and sometimes improved selectivity.[6] For example, in some Fischer indole syntheses, microwave irradiation at 220-240°C has proven optimal.[7]

Table 1: Effect of Temperature on Fischer Indole Synthesis Yield and Selectivity (Hypothetical Data for an 8-Methylaniline Derivative)

EntryTemperature (°C)Time (h)Yield of Desired Isomer (%)Yield of Undesired Isomer (%)
180126515
210087520
312047025
414025535

Troubleshooting Guides

Guide 1: Low to No Conversion in Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carbolines and related structures.[8][9] If you are experiencing low or no conversion with an 8-methylaniline derivative, consider the following:

Root Cause Analysis and Solutions:

  • Iminium Ion Formation: The reaction proceeds via the formation of an iminium ion, which is the key electrophile for the cyclization.[8]

    • Acid Catalyst: This step is typically acid-catalyzed. Ensure you are using an appropriate acid (e.g., HCl, trifluoroacetic acid) at a suitable concentration. For less nucleophilic aromatic rings, stronger acids and higher temperatures may be required.[8]

    • Aldehyde/Ketone Reactivity: The carbonyl component must be sufficiently reactive. Aldehydes generally perform better than ketones.[10]

  • Nucleophilicity of the Aromatic Ring: The electron-donating nature of the 8-methyl group should facilitate the electrophilic aromatic substitution. However, other substituents on the aniline ring can significantly impact its nucleophilicity.

    • Electron-Withdrawing Groups: If your substrate contains electron-withdrawing groups, the aromatic ring will be less nucleophilic, potentially requiring harsher reaction conditions (higher temperature, stronger acid).[11]

  • Temperature and Reaction Time:

    • Kinetic Control: Some Pictet-Spengler reactions are kinetically controlled, especially when forming a new chiral center. Lower temperatures may be necessary to achieve the desired diastereoselectivity.[10]

    • Reversibility: At higher temperatures, the reaction can become reversible, which may impact the final product distribution.[10]

Experimental Protocol: General Procedure for Pictet-Spengler Reaction

  • Dissolve the 8-methyl-β-arylethylamine derivative in a suitable solvent (e.g., toluene, dichloromethane).

  • Add the aldehyde or ketone (1.0-1.2 equivalents).

  • Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a base (e.g., saturated NaHCO₃ solution), and extract the product.

  • Purify the crude product by column chromatography.

Guide 2: Optimizing the Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a method for preparing 2-arylindoles from α-arylamino-ketones.[12][13] Historically, this reaction has been plagued by harsh conditions and low yields, but modern variations have improved its utility.[14][15]

Key Optimization Parameters:

  • Temperature: This reaction often requires elevated temperatures. Microwave irradiation has been shown to be particularly effective, reducing reaction times and potentially improving yields.[16]

  • Catalyst: While the classic procedure uses an excess of aniline, which can also act as a catalyst, modern variations may employ other catalysts to improve efficiency under milder conditions.[14][15]

  • Solvent: The choice of solvent can be critical. High-boiling point aprotic solvents are often suitable for these reactions.

Workflow for Optimizing Bischler-Möhlau Synthesis

Caption: Workflow for optimizing the Bischler-Möhlau indole synthesis.

Mechanistic Insights

Understanding the reaction mechanism is paramount for effective troubleshooting.

Fischer Indole Synthesis Mechanism

The generally accepted mechanism involves the following key steps:

  • Hydrazone Formation: The 8-methylaniline is first converted to the corresponding phenylhydrazine, which then condenses with an aldehyde or ketone to form a phenylhydrazone.[2][3]

  • Tautomerization: The phenylhydrazone tautomerizes to an enamine intermediate.[3]

  • [5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step, which proceeds through a cyclic transition state.[3]

  • Aromatization and Cyclization: The intermediate diimine rearomatizes, and subsequent cyclization and elimination of ammonia yield the indole core.[3]

Fischer_Indole_Mechanism Start 8-Methylphenylhydrazine + Ketone/Aldehyde Hydrazone Hydrazone Formation Start->Hydrazone Condensation Enamine Tautomerization to Enamine Hydrazone->Enamine Acid-catalyzed Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Diimine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization Diimine->Cyclization Aromatization Ammonia_Elimination Elimination of Ammonia Cyclization->Ammonia_Elimination Indole 8-Methylindole Product Ammonia_Elimination->Indole

Caption: Simplified mechanism of the Fischer indole synthesis.

By understanding these fundamental steps, you can better diagnose issues in your reaction and make informed decisions to optimize the temperature and other conditions for a successful cyclization.

References

  • Pola, F., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. [Link]

  • Kappe, C. O., et al. (2016). Fischer indole synthesis of 3-benzyl-1H-indole via conductive and dielectric heating. Chemistry of Heterocyclic Compounds, 52(11), 897–903. [Link]

  • Wosnick, J. H., et al. (2006). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]

  • Sofiyeva, S. O., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors. SciSpace. [Link]

  • Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • ResearchGate. (n.d.). Optimization of the cyclization reaction conditions a. ResearchGate. [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

  • PubMed. (2017). Altering the Cyclization Modes: Temperature-Dependent Intramolecular 7-Endo-Dig vs 6-Endo-Dig Electrophilic Ring Closures. PubMed. [Link]

  • Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]

  • Beilstein Journals. (2014). Visible-light-induced, Ir-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds. Beilstein Journals. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. [Link]

  • Gribble, G. W. (2019). Bischler Indole Synthesis. ResearchGate. [Link]

  • Beilstein Journals. (2023). Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journals. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. ResearchGate. [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. chemeurope.com. [Link]

  • ResearchGate. (n.d.). Optimization of the Cyclization Reaction a. ResearchGate. [Link]

  • ACS Publications. (n.d.). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. [Link]

  • ResearchGate. (n.d.). Optimization of cyclization reaction 1. ResearchGate. [Link]

  • PMC. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • Research Collection. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Research Collection. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

  • Baliah, V., & Satyanarayana, P. V. V. (1978). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Indian Journal of Chemistry, 16A, 966.
  • PMC. (2025). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. PMC. [Link]

  • One-Step Cyclization: Synthesis of N-Heteroalkyl-N′-tosylpiperazines. (n.d.). [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 595-599. [Link]

  • ChemRxiv. (n.d.). Catalyzed 6-endo-dig Cyclizations of Aromatic 1,5-Enynes to 2-(Naphthalen-2-yl)anilines Leading to Divergent Syntheses of. ChemRxiv. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • PMC. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]

  • Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. (n.d.).
  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2567-2581. [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 118(3), 277-282. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2018). Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie, 21(6), 595-599. [Link]

  • Gribble, G. W. (2000). Fischer Indole Synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1045-1075.
  • Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosph
  • Taylor & Francis. (n.d.). N-methylaniline – Knowledge and References. Taylor & Francis. [Link]

  • MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 9(10), 847. [Link]

  • Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. (n.d.). [Link]

Sources

Scale-up challenges for 4-Chloro-8-methylquinolin-2-ol production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Guide for 4-Chloro-8-methylquinolin-2-ol Production

Executive Summary

Scaling up the production of This compound (also known as 4-chloro-8-methyl-2-hydroxyquinoline or its lactam tautomer, 4-chloro-8-methylquinolin-2(1H)-one) presents a unique set of chemical engineering and safety challenges. The core difficulty lies in the chlorination step using Phosphorus Oxychloride (POCl


).

On a bench scale, the exotherm is manageable. At the pilot or manufacturing scale, however, the accumulation of metastable phosphorodichloridic acid intermediates during quenching can lead to delayed thermal runaways. Furthermore, regioselectivity is critical: the 2-oxo function is susceptible to chlorination, leading to the 2,4-dichloro impurity , which is difficult to separate.

This guide moves beyond standard recipes to address the why and how of failure modes, providing robust, self-validating protocols.

Module 1: Reaction Dynamics & Chlorination Control

Context: The transformation typically starts from 4-hydroxy-8-methylquinolin-2(1H)-one . The goal is to selectively chlorinate the 4-position while preserving the 2-oxygen functionality (or recovering it).

Q1: Why is my reaction mixture solidifying into an unstirrable "brick" during the POCl addition?

Diagnosis: This is a classic slurry density issue compounded by the formation of phosphoryl-quinoline complexes. The Mechanism: The reaction generates HCl gas and viscous phosphorochloridate intermediates. In neat POCl


, the solubility of the protonated intermediate decreases as the reaction progresses, leading to sudden precipitation.

Troubleshooting Protocol:

  • Solvent Dilution (The "Wet" Method): Do not run neat if viscosity is an issue. Use a high-boiling, inert solvent like Chlorobenzene or Toluene (3-5 volumes). This maintains a stirrable slurry and acts as a heat sink.

  • Staged Reagent Addition: Instead of adding solid quinolone to hot POCl

    
    , create a slurry of the quinolone in chlorobenzene and add POCl
    
    
    
    slowly at reflux temperature. This controls the rate of HCl evolution.
  • Engineering Control: Switch to a high-torque anchor impeller or a helical ribbon agitator. Standard pitch-blade turbines often cavitate in these thick pastes.

Q2: I am seeing high levels of the 2,4-dichloro-8-methylquinoline impurity. How do I prevent this?

Diagnosis: POCl


 is aggressive. It will chlorinate both the 4-hydroxy and the 2-oxo (lactam) groups, especially at high temperatures (>100°C) or with extended reaction times.

The "Robust" Solution (The Hydrolysis Route): Attempting to stop exactly at mono-chlorination on a large scale is chemically risky due to mixing inhomogeneities.

  • Strategy: Drive the reaction to completion to form the 2,4-dichloro-8-methylquinoline (which is easier to purify/isolate).

  • Correction: Subsequently, perform a selective acid hydrolysis . The chlorine at the 2-position is more labile (reactive) than the 4-position.

  • Protocol: Reflux the 2,4-dichloro intermediate in dilute acetic acid or HCl. The 2-Cl hydrolyzes back to the 2-OH (lactam), leaving the 4-Cl intact. This yields high-purity this compound.

Key Insight: "It is often more efficient to push a reaction to a stable 'over-reacted' state and selectively reverse it, than to balance on a kinetic knife-edge."

Module 2: The Critical Safety Step – Quenching POCl

Context: Quenching excess POCl


 is the most hazardous operation in this process.
Q3: During the water quench, the temperature spiked uncontrollably after the addition was finished. What happened?

Diagnosis: You experienced a Delayed Exotherm caused by the accumulation of metastable intermediates.[1][2][3] The Mechanism: At low temperatures (<5°C), POCl


 hydrolysis is slow.[4] You accumulate a mixture of water and unreacted POCl

. When the temperature eventually rises, the hydrolysis triggers en masse, releasing massive enthalpy (approx. -70 kcal/mol) instantaneously.

The "Reverse Quench" Protocol (Mandatory for Scale-Up):

  • NEVER add water to the reaction mixture.[4]

  • ALWAYS add the reaction mixture into a large volume of cold water (or dilute caustic/bicarbonate).

Step-by-Step Safe Quench:

  • Preparation: Fill the quench vessel with water (calc. 5-10x excess) and cool to 15-20°C.

  • Transfer: Transfer the hot reaction mass (diluted with toluene/chlorobenzene) into the quench vessel slowly.

  • Temperature Control: Maintain quench mass <30°C. If it rises, STOP the transfer.

  • Agitation: Maximum agitation is required to prevent "hot spots" of unhydrolyzed POCl

    
     settling at the bottom.
    

Module 3: Visualization of Process Logic

Figure 1: Synthesis & Purification Workflow

This diagram illustrates the robust "Di-chloro Route" to ensure high purity.

G cluster_safety Critical Safety Control Point Start Start: 4-Hydroxy-8-methyl-2-quinolone Chlorination Chlorination (POCl3, Reflux, >100°C) Start->Chlorination + POCl3 Intermediate Intermediate: 2,4-Dichloro-8-methylquinoline (Major Product) Chlorination->Intermediate Over-chlorination (Intentional) Quench Reverse Quench (Add mixture to Water <30°C) Intermediate->Quench Removal of POCl3 Hydrolysis Selective Hydrolysis (Dilute AcOH/HCl, Reflux) Quench->Hydrolysis Solid Isolation FinalProduct Final Product: This compound Hydrolysis->FinalProduct 2-Cl -> 2-OH conversion

Caption: Workflow prioritizing the stable 2,4-dichloro intermediate to guarantee regiochemical purity.

Module 4: Quantitative Data & Specifications

Table 1: Process Parameters & Limits
ParameterRecommended RangeFailure Mode (If Exceeded)
Reaction Temp (Chlorination) 105°C - 115°C<100°C: Incomplete reaction.>120°C: Tar formation/decomposition.
POCl

Equivalents
3.0 - 5.0 eq<3.0: Slurry becomes too thick (unless solvent used).>5.0: Excessive waste/quenching hazard.
Quench Temperature 15°C - 30°C<5°C: Accumulation of unreacted POCl

(Bomb hazard).>40°C: Violent boiling/HCl release.
Hydrolysis Acid Conc. 10% - 20% HCl/AcOHHigh conc: Hydrolysis of 4-Cl (Yield loss).Low conc: Incomplete conversion of 2-Cl.

Module 5: Advanced Troubleshooting (FAQs)

Q4: The final product has a pink/red discoloration. Is this a metal impurity?

Answer: Likely not metal. This is typically due to oxidative coupling of aniline-like impurities or trace phenol derivatives.

  • Fix: Perform a "charcoal treatment" during the recrystallization step. Dissolve the crude product in hot ethanol/methanol, add activated carbon (5% w/w), stir for 30 mins, and filter hot.

Q5: My yield drops significantly during the acid hydrolysis step.

Answer: You are likely hydrolyzing the 4-chloro group as well.

  • Mechanistic Check: The 4-chloro group is vinylogous to the nitrogen and is deactivated, but it will hydrolyze under vigorous conditions.

  • Optimization: Lower the hydrolysis temperature to 80-90°C and monitor by HPLC. Stop immediately when the 2,4-dichloro peak disappears (<0.5%). Do not "soak" the reaction overnight.

Q6: How do I handle the massive HCl off-gassing at the 10kg scale?

Answer: You cannot rely on a simple trap.

  • Engineering Solution: Install a Caustic Scrubber . Connect the reactor vent to a falling-film absorber or a packed column circulating 10-15% NaOH.

  • Safety Note: Ensure a "suck-back" trap is installed between the reactor and the scrubber to prevent caustic from being pulled into the hot POCl

    
     mixture (which would be catastrophic).
    

References

  • Organic Process Research & Development . (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications.[3] [Link]

  • Molecules . (2000).[5] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. MDPI. [Link]

  • Organic Process Research & Development . (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3. ACS/MDPI. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Interpretation of 4-Chloro-8-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectroscopy of 4-Chloro-8-methylquinolin-2-ol , a critical intermediate in the synthesis of antimalarial and antibacterial quinoline scaffolds.

The Core Challenge: The nomenclature "quinolin-2-ol" is chemically misleading in solution. This compound exhibits significant lactam-lactim tautomerism . While the IUPAC name implies a hydroxyl group at position 2 (enol form), the molecule exists predominantly as the amide (4-Chloro-8-methylquinolin-2(1H)-one ) in polar solvents like DMSO-d6.

Failure to account for this equilibrium leads to misinterpretation of the integration values (specifically the "missing" OH proton) and incorrect assignment of the H3 proton. This guide compares the spectral performance in DMSO-d6 versus CDCl3 to establish a self-validating analytical protocol.

Structural Analysis & Tautomerism

To interpret the NMR data correctly, one must first understand the dynamic equilibrium of the scaffold. The stability of the lactam form (B) is driven by the aromaticity of the adjacent ring and the high polarity of the solvent.

Visualization: Lactam-Lactim Equilibrium

Tautomerism cluster_0 Non-Polar Solvents (e.g., CDCl3) cluster_1 Polar Aprotic Solvents (e.g., DMSO-d6) NodeA Lactim Form (2-Hydroxy) Less Stable NodeB Lactam Form (2-Oxo / Amide) Dominant Species NodeA->NodeB Solvent Polarity Shift NodeB->NodeA Equilibrium (Minor)

Caption: The equilibrium shifts heavily toward the Lactam (2-one) form in polar solvents, which is the species observed in standard QC protocols.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates the molecular species observed.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative)
Dominant Species Lactam (2-one) Mixture / Aggregates
Solubility High (Complete dissolution)Low (Often requires heating)
Exchangeable Protons Visible: NH appears as a broad singlet (11-12 ppm).Invisible/Broad: OH/NH often exchanges or broadens into baseline.
H3 Signal Sharp Singlet (~7.0 ppm).Broad or shifted due to H-bonding variation.
Water Peak Distinct at 3.33 ppm (usually does not interfere).Variable (1.56 ppm); can overlap with aliphatic impurities.
Suitability Standard for QC & Characterization. Not recommended for quantitative analysis.

Scientific Rationale: In CDCl3, quinolinones often form intermolecular hydrogen-bonded dimers (similar to carboxylic acids), causing significant line broadening and concentration-dependent chemical shifts. DMSO disrupts these dimers, isolating the monomeric lactam species and yielding sharp, reproducible peaks.

Detailed 1H NMR Interpretation (DMSO-d6)

Protocol Reference: 400 MHz or 500 MHz spectrometer, 298 K. Reference Standard: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).

Spectral Assignment Table[1]
ProtonChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Mechanistic Explanation
NH 11.50 – 12.00 Broad Singlet1H-Lactam NH. Highly deshielded due to amide character. Disappears with D2O shake.
H5 7.80 – 7.95 Doublet (dd)1HJ ≈ 8.0, 1.5Peri-Effect. Deshielded by the Cl atom at C4 and the carbonyl at C2. Most downfield aromatic signal.
H7 7.45 – 7.55 Doublet (d)1HJ ≈ 7.5Ortho to the Methyl group at C8.
H6 7.20 – 7.30 Triplet (t/dd)1HJ ≈ 7.5, 8.0Meta-coupling may be visible. Shielded relative to H5.
H3 6.95 – 7.05 Singlet1H-Diagnostic Peak. The C4-Cl substituent deshields this relative to 4-Methyl analogs (6.3 ppm), but it remains upfield of aromatics due to the α-carbonyl position.
8-Me 2.40 – 2.50 Singlet3H-Methyl group attached to the aromatic ring. Often overlaps with residual DMSO pentet (2.50 ppm).
Critical Interpretation Notes:
  • The H3 Singlet: This is the "fingerprint" of the 4-chloro-2-one scaffold. If this peak appears as a doublet, it indicates incomplete chlorination (presence of H4) or a different isomer.

  • The 8-Methyl Overlap: In DMSO-d6, the methyl signal (approx 2.45 ppm) sits on the shoulder of the solvent residual peak (2.50 ppm). Action: Process with a high vertical scale or use a solvent suppression sequence (e.g., zgpr) if precise integration is required.

  • H5 vs. H7: H5 is typically more deshielded than H7 due to the proximity of the electron-withdrawing Chlorine at position 4 (the peri-effect).

Experimental Protocol

This protocol ensures the isolation of the pure lactam tautomer for analysis, avoiding "ghost" peaks from the lactim form.

A. Sample Preparation (Self-Validating)
  • Weighing: Weigh 5–10 mg of the solid product into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Check: The solution should be clear and slightly yellow. If cloudy, sonicate for 30 seconds.

    • Validation: If solids persist, the sample may be the hydrochloride salt. Add 1 drop of NaOD/D2O to free the base, or filter.

  • Transfer: Transfer to a high-quality NMR tube (5mm).

B. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard 1H)

  • Number of Scans (NS): 16 or 32 (Sufficient for >5mg).

  • Relaxation Delay (D1): 1.0 sec (Standard) or 5.0 sec (Quantitative).

    • Note: The NH proton has a long T1 relaxation time. For quantitative NMR (qNMR), use D1 > 10s.

  • Spectral Width: -2 to 14 ppm (To capture the NH peak).

C. Workflow Visualization

Workflow Start Solid Sample (4-Cl-8-Me-quinolin-2-ol) Solvent Select Solvent: DMSO-d6 Start->Solvent Prep Dissolve & Sonicate (Ensure Clear Solution) Solvent->Prep Acquire Acquire 1H NMR (Sweep Width -2 to 14 ppm) Prep->Acquire Check Check H3 Signal (~7.0 ppm Singlet?) Acquire->Check Pass Pass: Confirm 4-Cl substitution Check->Pass Yes Fail Fail: Doublet = Des-Chloro Missing = 3,4-Dichloro Check->Fail No

Caption: Decision tree for verifying structural integrity via H3 signal analysis.

References

  • Ismail, M. M., Abass, M., & Hassan, M. M. (2000).[1] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1239.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2][3] (General reference for substituent chemical shifts in heterocycles).

  • SpectraBase. (2023). 8-Methylquinoline 1H NMR Spectrum. John Wiley & Sons.[2][3]

Sources

FTIR spectral analysis of 4-Chloro-8-methylquinolin-2-ol functional groups

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical modality for characterizing complex active pharmaceutical ingredient (API) intermediates is not merely a matter of convenience—it is a matter of data integrity.

4-Chloro-8-methylquinolin-2-ol is a highly versatile quinoline intermediate frequently utilized in medicinal chemistry and anticancer drug development[1]. However, characterizing its functional groups via Fourier Transform Infrared (FTIR) spectroscopy presents a distinct analytical challenge: the molecule exhibits solid-state lactam-lactim tautomerism[2].

This comparison guide objectively evaluates the performance of High-Resolution Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) and Diffuse Reflectance (DRIFTS) methodologies for analyzing this specific compound. By examining the causality behind matrix interactions and spectral artifacts, we will establish self-validating protocols to ensure absolute confidence in your spectral data.

The Analytical Challenge: Tautomerism in Quinoline Intermediates

In the solid state, quinolin-2-ol derivatives exist in a dynamic equilibrium between the lactim (hydroxy) form and the lactam (quinolin-2(1H)-one) form[2]. This structural duality dictates the physicochemical properties of the intermediate. Accurate FTIR analysis must cleanly resolve the O-H stretch of the lactim form from the N-H and C=O stretches of the lactam form[3].

Tautomerism Lactam Lactam Form (Quinolin-2(1H)-one) Lactim Lactim Form (Quinolin-2-ol) Lactam->Lactim Proton Transfer (Solid State Equilibrium) IR_Lactam IR Markers: ν(C=O) ~1650 cm⁻¹ ν(N-H) ~3150 cm⁻¹ Lactam->IR_Lactam IR_Lactim IR Markers: ν(C=N) ~1600 cm⁻¹ ν(O-H) ~3350 cm⁻¹ Lactim->IR_Lactim

Lactam-Lactim tautomeric equilibrium of this compound and key FTIR markers.

Modality Comparison: ATR-FTIR vs. Transmission (KBr) vs. DRIFTS

When selecting an FTIR technique for this compound, the primary concern is preventing the sample matrix from shifting the tautomeric equilibrium or obscuring functional group markers.

  • Transmission (KBr Pellet): KBr pellets offer a longer effective pathlength, making them superior for trace component detection[4]. However, KBr is highly hygroscopic. Moisture absorption inevitably introduces a broad water band at ~3400 cm⁻¹ that completely masks the critical O-H and N-H tautomeric markers[5]. Furthermore, interactions between the polar KBr matrix and the sample can artificially shift the lactam-lactim ratio.

  • Diamond ATR-FTIR (Recommended): ATR requires zero sample dilution, preserving the native solid-state tautomeric ratio. While the evanescent wave has a shallow penetration depth, applying uniform pressure (up to 75 psi) ensures optimal optical contact, yielding highly reproducible spectra without moisture artifacts[6].

  • DRIFTS: While excellent for surface analysis of powders, DRIFTS still requires dilution in an IR-inactive matrix (like KBr), suffering from the same hygroscopic drawbacks as transmission methods.

Table 1: Quantitative Comparison of FTIR Modalities for Quinoline Derivatives
Performance MetricDiamond ATR-FTIRKBr Pellet (Transmission)DRIFTS
Sample Preparation None (Direct powder application)High (Milling, pressing, vacuum)Moderate (Dilution in matrix)
Moisture Artifacts NegligibleHigh (Hygroscopic matrix)High
Tautomer Preservation Excellent (Native state) Poor (Matrix interactions)Moderate
Trace Sensitivity Moderate (Shallow penetration)High (Long pathlength) High (Surface interactions)
Spectral Baseline Flat (Refractive index corrected)Prone to Christiansen scatteringRequires Kubelka-Munk conversion

Spectral Interpretation & Functional Group Mapping

When analyzing this compound, expect the following functional group assignments. The presence and ratio of the first three peaks will validate the tautomeric state of your specific batch.

  • C=O Stretch (Lactam Amide I): Sharp, intense peak at ~1650 - 1670 cm⁻¹[3].

  • N-H Stretch (Lactam): Broadened peak at ~3150 - 3250 cm⁻¹.

  • O-H Stretch (Lactim): Broad peak at ~3300 - 3450 cm⁻¹[3].

  • C=C / C=N Aromatic Ring: Multiple sharp peaks between 1500 - 1600 cm⁻¹.

  • Aliphatic C-H (8-Methyl): Weak stretches at ~2920 - 2960 cm⁻¹.

  • C-Cl Stretch: Strong, sharp peak in the fingerprint region at ~750 - 800 cm⁻¹.

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, protocols must not be followed blindly; they must be understood mechanistically. Below are self-validating workflows for both ATR and KBr methodologies.

Workflow cluster_ATR ATR-FTIR Method cluster_KBr KBr Pellet Method Prep Sample: this compound ATR_Val SST: Clean Crystal Scan (Validate zero absorbance) Prep->ATR_Val KBr_Val SST: Blank KBr Scan (Validate moisture < 0.01 AU) Prep->KBr_Val ATR_Acq Acquisition: 75 psi Pressure (Ensure optical contact) ATR_Val->ATR_Acq Analysis Spectral Overlay & Tautomeric Ratio Quantification ATR_Acq->Analysis KBr_Acq Acquisition: Transmission (Monitor Christiansen effect) KBr_Val->KBr_Acq KBr_Acq->Analysis

Self-validating FTIR workflow comparing ATR and KBr methodologies for quinoline characterization.

Protocol A: High-Resolution Diamond ATR-FTIR (Recommended)
  • System Suitability Test (SST): Clean the diamond crystal with spectroscopic-grade isopropanol. Perform a single-beam background scan (32 scans, 4 cm⁻¹ resolution).

    • Causality & Validation: The baseline must read <0.001 AU. Any peaks indicate residual organic contamination or atmospheric H₂O/CO₂ interference. Do not proceed until the baseline is flat.

  • Sample Application: Deposit ~2-5 mg of the pure this compound powder directly onto the center of the crystal.

  • Optical Contact: Apply uniform pressure (up to 75 psi) using the ATR anvil[6].

    • Causality: The evanescent wave generated in ATR penetrates only 0.5–2.0 µm into the sample. Insufficient pressure leaves microscopic air gaps between the crystalline powder and the diamond, drastically reducing the effective pathlength and yielding artificially weak, unquantifiable spectra.

  • Acquisition: Collect 32 scans. Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: Transmission KBr Pellet (Alternative for Trace Impurities)
  • Matrix Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Residual water creates a massive, broad band at 3400 cm⁻¹ that will completely mask the O-H and N-H tautomeric markers of the quinoline[5].

  • Milling (Self-Validation Step): Grind ~1 mg of sample with 100 mg of KBr in an agate mortar for exactly 2 minutes.

    • Causality: Particle size must be reduced to <2 µm (less than the wavelength of IR light). Failing to do so triggers the Christiansen effect, causing asymmetrical peak broadening and severe baseline scattering[5].

  • Pressing: Apply 10 tons of pressure under a vacuum for 5 minutes.

    • Causality: The vacuum evacuates entrapped air from the matrix. Without it, the resulting pellet will be turbid, causing baseline drift due to stray light scattering[5].

  • SST & Acquisition: Scan a blank KBr pellet first. If the water band exceeds 0.01 AU, discard and re-dry the matrix. If validated, scan the sample pellet.

Conclusion & Recommendations

For the routine functional group analysis and tautomeric characterization of this compound, Diamond ATR-FTIR is the unequivocally superior modality . By eliminating the hygroscopic KBr matrix, ATR prevents the introduction of moisture artifacts and preserves the API intermediate's native solid-state equilibrium. KBr pellets should be strictly reserved for scenarios where the analytical goal demands maximum sensitivity for detecting trace-level impurities[4], provided rigorous environmental moisture controls are implemented.

References

  • [4] Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? | Source: kinteksolution.com | URL: 4

  • [1] Title: this compound | Benchchem | Source: benchchem.com | URL: 1

  • [6] Title: Quantitative Analysis of Powdered Solids with FTIR-ATR - JASCO Inc | Source: jascoinc.com | URL: 6

  • [5] Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy | Source: azom.com | URL: 5

  • [2] Title: 2-Hydroxyquinoline | C9H7NO | CID 6038 - PubChem | Source: nih.gov | URL: 2

  • [3] Title: Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions | Source: arabjchem.org | URL: 3

Sources

Technical Guide: Mass Spectrometry Fragmentation of 4-Chloro-8-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Chloro-8-methylquinolin-2-ol , a critical intermediate in the synthesis of functionalized quinoline scaffolds for pharmaceutical and agrochemical applications.[1][2]

Executive Summary & Compound Identity

This compound exists in a tautomeric equilibrium between its enol form (2-ol) and its keto form (4-chloro-8-methylquinolin-2(1H)-one ).[1][2] In the gas phase (Mass Spectrometry), the fragmentation behavior is heavily influenced by the stability of the 2-quinolone core and the lability of the C4-Chloro substituent.[1]

PropertySpecification
CAS Number 64951-58-2 (Analogue ref: 21617-12-9 for dichloro variant)
Formula C₁₀H₈ClNO
Exact Mass 193.0294 Da
Molecular Weight 193.63 g/mol
Key Isotopes ³⁵Cl (100%), ³⁷Cl (32%) → Characteristic 3:1 M:(M+2) ratio

Experimental Protocol: Data Acquisition

To replicate the fragmentation patterns described below, the following standardized protocols for Electron Ionization (EI) and Electrospray Ionization (ESI) are recommended. These protocols ensure self-validating spectral data.[1][2]

GC-MS (Electron Ionization)
  • Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation).

  • Ion Source: 230°C, 70 eV (Standard hard ionization).[1][2]

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.[1][2]

  • Carrier Gas: Helium, 1.0 mL/min constant flow.[1][2]

  • Validation Check: Verify the relative abundance of the m/z 193/195 pair. Deviations from 3:1 indicate detector saturation or co-eluting impurities.[1][2]

LC-MS/MS (Electrospray Ionization)
  • Mode: Positive Ion Mode (+ESI).

  • Mobile Phase: A: 0.1% Formic Acid in H₂O; B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 min.

  • Collision Energy (CE): Ramped 10–40 eV to capture both labile (Cl loss) and skeletal (ring opening) fragments.[1][2]

  • Validation Check: Monitor the [M+H]⁺ ion at m/z 194.0. In-source fragmentation often yields a premature [M+H-CO]⁺ peak; adjust cone voltage if this is excessive.[1][2]

Fragmentation Performance & Mechanism[1]

The fragmentation of this compound is distinct due to the interplay between the robust quinolone core and the peripheral substituents.[1]

Primary Fragmentation Pathway (EI - 70 eV)

Upon electron impact, the molecular ion (M⁺, m/z 193) is formed.[1][2] The fragmentation is driven by the stability of the aromatic system and the tautomeric amide structure.[1][2]

  • Loss of Carbon Monoxide (CO, -28 Da):

    • Mechanism: The 2-quinolone tautomer undergoes a retro-Diels-Alder-like collapse or simple extrusion of the carbonyl carbon.[1][2]

    • Transition: m/z 193 → m/z 165 .

    • Significance: This is the diagnostic transition for 2-hydroxyquinolines/2-quinolones.[1][2] If this loss is absent, the oxygen is likely not at the C2 position.[1][2]

  • Loss of Chlorine Radical (Cl[1][2]•, -35 Da): [1][3][4]

    • Mechanism: Homolytic cleavage of the C4-Cl bond.[1][2] This can occur from the parent ion or the [M-CO] fragment.[1][2]

    • Transition: m/z 193 → m/z 158 (minor) OR m/z 165 → m/z 130 (major).

    • Observation: The peak at m/z 130 is often the base peak in high-energy spectra, representing the highly stabilized indole-like cation formed after losing both CO and Cl.[1][2]

  • Loss of Hydrogen (H[1][2]•, -1 Da):

    • Mechanism: Loss of a hydrogen atom, likely from the C8-methyl group, leads to a ring-expanded tropylium-like species (aza-tropylium).[1]

    • Transition: m/z 165 → m/z 164 .

ESI-MS/MS Pathway (Collision Induced Dissociation)

In ESI, the protonated molecule [M+H]⁺ (m/z 194) is the precursor.[1][2]

  • Low CE (10-20 eV): Dominant loss of water [M+H-H₂O]⁺ is rare for quinolones unless the OH is aliphatic.[1][2] Instead, loss of CO (28 Da) to form m/z 166 is observed.[1][2]

  • High CE (>30 eV): Cleavage of the C-Cl bond becomes prominent, yielding the dechlorinated core.[1][2]

Visualization of Fragmentation Logic

Fragmentation M Molecular Ion (M+) m/z 193 (100%) m/z 195 (32%) M_CO [M - CO] Distonic Ion m/z 165 M->M_CO - CO (28 Da) (Diagnostic for 2-Quinolone) M_Cl [M - Cl] Radical Cation m/z 158 M->M_Cl - Cl• (35 Da) (Minor Pathway) M_H [M - H] Aza-tropylium Species m/z 192 M->M_H - H• (1 Da) (Methyl Activation) Core [M - CO - Cl] Indole-like Cation m/z 130 M_CO->Core - Cl• (35 Da) (Major Pathway) M_Cl->Core - CO (28 Da)

Caption: Figure 1. EI-MS fragmentation tree for this compound showing the primary CO loss pathway characteristic of the quinolone scaffold.

Comparative Guide: Alternatives & Analogues

To accurately identify this compound, it must be distinguished from structural isomers and analogues.[1] The table below contrasts its MS performance with key alternatives.

FeatureThis compound (Target)4-Chloro-2-methylquinoline (Alternative A)4,8-Dichloroquinoline (Alternative B)[1]
Structure 2-OH / 2-One tautomer2-Methyl (No Oxygen)8-Chloro (No Methyl)
Molecular Ion m/z 193m/z 177m/z 197
Isotope Pattern 3:1 (One Cl)3:1 (One Cl)9:6:1 (Two Cl)
Primary Fragment m/z 165 (Loss of CO) m/z 142 (Loss of Cl)m/z 162 (Loss of Cl)
Diagnostic Marker [M-28]⁺ peak Absence of [M-28]⁺Characteristic Cl₂ pattern
Use Case Drug Intermediate (Quinolones)Deoxy-impurityHalogenated scaffold

Analysis of Causality:

  • Alternative A (Deoxy): Without the C2-Oxygen, the facile loss of 28 Da (CO) is impossible.[1][2] The spectrum is dominated instead by the direct loss of the halogen (Cl) or HCN from the ring.[1][2]

  • Alternative B (Dichloro): The presence of two chlorines creates a distinct isotopic envelope.[1][2] The mass shift (+4 Da vs Target) and the lack of CO loss clearly distinguish it from the target molecule.[1][2]

References

  • MDPI. (2000).[1][2] Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one. Retrieved from [Link][2]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Quinoline, 4-chloro-2-methyl-. Retrieved from [Link][2]

  • PubChem. 4-Chloroquinolin-8-ol (Isomer Comparison). Retrieved from [Link][2]

  • SpectraBase. Mass Spectrum of 4-Chloro-2-methylquinoline. Retrieved from [Link][2]

Sources

A Comparative Guide to the X-ray Crystallography of Substituted 4-Chloro-quinolin-2-ols: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of substituted 4-chloro-quinolin-2-ols. Recognizing the scarcity of a centralized, comparative crystallographic dataset for this class of compounds, this document serves as a practical resource for researchers in medicinal chemistry and materials science. We present detailed, field-tested protocols for the synthesis of key precursors and target molecules, alongside a comparative analysis of available single-crystal X-ray diffraction data. The guide emphasizes the causal relationships between molecular substitution, crystal packing, and the resulting physicochemical properties, offering insights into rational drug design and solid-state characterization.

Introduction

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The introduction of a chlorine atom at the 4-position, along with other substituents on the quinoline ring, can significantly modulate the compound's pharmacological profile. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for elucidating structure-activity relationships (SAR) and for the development of stable, well-characterized pharmaceutical formulations.

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of molecular structure. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the macroscopic properties of a material. This guide will walk through the essential experimental procedures to obtain X-ray quality crystals of substituted 4-chloro-quinolin-2-ols and will present a comparative analysis of the structural data for representative compounds.

Methodology: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound. The following protocols are based on established literature procedures and offer a reliable pathway to obtaining substituted 4-chloro-quinolin-2-ols.

Experimental Protocol 1: Synthesis of 2,4-Dichloroquinoline (A Key Precursor)

The synthesis of the versatile precursor, 2,4-dichloroquinoline, can be achieved from the readily available 4-hydroxyquinolin-2-one.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-hydroxyquinolin-2-one (2 mmol) in phosphorus oxychloride (POCl₃, 2 mL).

  • Heat the reaction mixture to 100°C for 15 minutes. The suspension will gradually dissolve.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

  • Adjust the pH of the resulting solution to 8 using a saturated solution of sodium carbonate (Na₂CO₃). A precipitate will form.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry at room temperature.

  • The crude 2,4-dichloroquinoline can be further purified by recrystallization from diethyl ether to obtain crystals suitable for subsequent reactions.[3]

Experimental Protocol 2: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one

This protocol details the synthesis of a representative substituted 4-chloro-quinolin-2-ol from its corresponding dichloro- precursor.[4]

Procedure:

  • Dissolve 2,4-dichloro-8-methylquinoline (10 mmol) in dilute acetic acid (50 mL, 80%).

  • Heat the solution under reflux for one hour.

  • Pour the clear solution into ice-cold water to precipitate the product.

  • Collect the precipitate by filtration and recrystallize from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, to yield 4-chloro-8-methylquinolin-2(1H)-one.

Experimental Protocol 3: General Procedure for Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various solvents and techniques.

Procedure:

  • Dissolve the purified substituted 4-chloro-quinolin-2-ol in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, acetonitrile, or dimethylformamide).

  • Allow the solution to cool slowly to room temperature. If no crystals form, loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Alternatively, employ a solvent/anti-solvent diffusion method. Dissolve the compound in a good solvent and carefully layer a miscible anti-solvent (a solvent in which the compound is poorly soluble) on top. Crystals may form at the interface.

  • Once crystals have formed, carefully isolate a well-formed single crystal for X-ray analysis.

X-ray Crystallography: Data Acquisition and Analysis

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations. Monochromatic X-rays are diffracted by the crystal lattice, and the diffraction pattern is collected on a detector. The resulting data is processed to determine the unit cell parameters and space group, and the crystal structure is solved and refined using specialized software such as SHELXS and SHELXL.

Comparative Analysis of Crystal Structures

The following table summarizes the crystallographic data for two representative substituted chloro-quinolin-2-ones. While not a comprehensive series, this comparison provides valuable insights into the structural effects of substitution.

Compound 3-Chloro-4-methylquinolin-2(1H)-one 4-chloro-2-methylquinolin-6-ol
Chemical Formula C₁₀H₈ClNOC₁₀H₈ClNO
Molecular Weight 193.62193.62
Crystal System MonoclinicNot specified
Space Group P2₁/cNot specified
a (Å) 3.9361 (2)Not specified
b (Å) 12.9239 (6)Not specified
c (Å) 17.1019 (7)Not specified
β (°) 100.197 (4)Not specified
Volume (ų) 856.23 (7)Not specified
Z 4Not specified
Temperature (K) 296Not specified
Key Intermolecular Interactions N-H···O hydrogen bonds forming R²₂(8) rings; weak π-π stacking.Not specified

Discussion of Structural Features:

In the crystal structure of 3-chloro-4-methylquinolin-2(1H)-one , the quinoline ring system is nearly planar. The molecules form inversion dimers through pairs of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. These dimers are further stabilized by weak π-π stacking interactions between the aromatic rings.

For 4-chloro-2-methylquinolin-6-ol , while detailed crystallographic parameters were not available in the searched literature, its structure is noted. The presence of the hydroxyl group at the 6-position introduces the potential for additional hydrogen bonding interactions, which would significantly influence the crystal packing compared to the previously discussed structure.

The substitution pattern clearly dictates the supramolecular assembly. The presence of hydrogen bond donors (N-H) and acceptors (C=O, -OH) leads to the formation of robust hydrogen-bonded networks, which are a key consideration in crystal engineering and the prediction of solid-state properties. The chloro-substituent can also participate in weaker C-H···Cl interactions.

Alternative Characterization Techniques

While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques are essential for routine characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure in solution, providing information on the connectivity of atoms and the chemical environment of each nucleus.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, such as the C=O stretch of the quinolin-2-one ring (typically around 1650 cm⁻¹) and the O-H stretch of hydroxyl substituents.

Conclusion

The crystallographic analysis of substituted 4-chloro-quinolin-2-ols provides fundamental insights into their solid-state structures, which are critical for understanding their chemical and biological properties. Although a comprehensive comparative database is yet to be established, this guide provides the necessary experimental framework for researchers to synthesize, crystallize, and characterize these important heterocyclic compounds. By combining robust synthetic protocols with detailed structural analysis, the scientific community can continue to develop novel quinolin-2-one derivatives with tailored properties for a range of applications, from pharmaceuticals to materials science.

References

  • MDPI. (2023, August 14). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Retrieved from [Link]

  • Jiao, R., Ren, X., Li, X., Sun, S., Zhu, H., Lin, B., Hua, H., Li, D., & He, X. (n.d.). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv. Retrieved from [Link]

  • Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., Al-Agamy, M. H. M., & Al-Dosary, M. S. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PLoS ONE, 17(10), e0275841. [Link]

  • MDPI. (2025, July 30). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. Retrieved from [Link]

  • Gautam, R., Chang, T. M., Astashkin, A. V., Lincoln, K. M., & Tomat, E. (2016). CCDC 1431605: Experimental Crystal Structure Determination. University of Arizona. [Link]

  • Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H.-K., & Ooi, C. W. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1043. [Link]

  • MolAid. (n.d.). 3-(2-bromo-ethyl)-4-chloro-quinolin-2-ol | 99851-77-1. Retrieved from [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. [Link]

  • PubChemLite. (n.d.). 4-chloro-2-methylquinolin-6-ol (C10H8ClNO). Retrieved from [Link]

  • Hristova, Y., Riddell, I., Clegg, J., Wood, C., Breiner, B., & Nitschke, J. (2013).
  • MolAid. (n.d.). 4-amino-6-benzyl-3-(2-(4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one | 1373439-74-7. Retrieved from [Link]

  • MolAid. (n.d.). tert-butyl ((3S,5S)-5-fluoro-1-(4-methoxybenzyl)piperidin-3-yl)carbamate. Retrieved from [Link]

  • Kassem, M. G., Ghabbour, H. A., Abdel-Aziz, H. A., Fun, H.-K., & Ooi, C. W. (2012). 3-Chloro-4-methylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1043.
  • Jiao, R., Ren, X., Li, X., Sun, S., Zhu, H., Lin, B., Hua, H., Li, D., & He, X. (n.d.). Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. ChemRxiv.
  • Al-Ostath, A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. D., Al-Agamy, M. H. M., & Al-Dosary, M. S. (2022). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PLoS ONE, 17(10), e0275841.
  • MDPI. (2025, July 30).
  • Gautam, R., Chang, T. M., Astashkin, A. V., Lincoln, K. M., & Tomat, E. (2016).
  • Woinska, M., Wanat, M., Taciak, P., & Wozniak, K. (2019). Structures of the quinoline derivatives.
  • MolAid. (n.d.). 3-(2-bromo-ethyl)-4-chloro-quinolin-2-ol | 99851-77-1.
  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354.
  • Hristova, Y., Riddell, I., Clegg, J., Wood, C., Breiner, B., & Nitschke, J. (2013).
  • Musiol, R., Jampilek, J., Buchta, V., Silva, L., Niedbala, H., Podeszwa, B., Palka, A., Majerz-Maniecka, K., & Oleksyn, B. (2010). 2,4-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1261. [Link]

  • BenchChem. (n.d.). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • MolAid. (n.d.). 4-amino-6-benzyl-3-(2-(4-methoxybenzylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one | 1373439-74-7.
  • El-Sayed, M. A.-M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1433-1442. [Link]

  • MolAid. (n.d.). tert-butyl ((3S,5S)-5-fluoro-1-(4-methoxybenzyl)piperidin-3-yl)

Visualizations

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis start 4-Hydroxyquinolin-2-one precursor 2,4-Dichloroquinoline start->precursor POCl₃ target Substituted 4-Chloro-quinolin-2-ol precursor->target Dilute Acetic Acid dissolution Dissolution in hot solvent target->dissolution cooling Slow Cooling / Evaporation dissolution->cooling crystals Single Crystals cooling->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd data Crystallographic Data xrd->data

Caption: Experimental workflow from synthesis to crystallographic analysis.

Caption: Comparison of intermolecular interactions in substituted quinolin-2-ones.

Sources

Distinguishing 2-hydroxy and 2-oxo tautomers via C13 NMR

Distinguishing 2-Hydroxy and 2-Oxo Tautomers: A C NMR Strategic Guide

Executive Summary

In medicinal chemistry, the distinction between 2-hydroxy (lactim) and 2-oxo (lactam) tautomers is not merely academic—it is a critical determinant of pharmacodynamics. These tautomers present distinct hydrogen bond donor/acceptor motifs (DA vs AD) that define binding affinity to kinase hinges and other active sites.

While X-ray crystallography provides definitive solid-state data, it fails to represent solution-state dynamics. Carbon-13 NMR (


C NMR)

Mechanistic Foundation: The Shielding Physics

To distinguish the tautomers, one must understand the electronic environments driving the chemical shifts.

  • The 2-Oxo Form (Lactam): The carbonyl carbon (C2) exhibits characteristic deshielding due to the magnetic anisotropy of the C=O double bond. The ring loses full aromaticity, adopting a diene-like character which significantly alters the shielding of the

    
     and 
    
    
    carbons (C3 and C5).
  • The 2-Hydroxy Form (Lactim): The ring retains full aromaticity (pyridine-like). The C2 carbon is attached to an oxygen via a single bond, but the aromatic ring current exerts a strong shielding effect on the ring protons and carbons.

Visualizing the Equilibrium

The following diagram illustrates the tautomeric equilibrium and the solvent influence, which is the primary variable in your experimental design.

TautomerEquilibriumLactam2-Oxo Form (Lactam)(Amide-like, C=O)Favored in Polar Solvents(DMSO, H2O)Lactim2-Hydroxy Form (Lactim)(Pyridine-like, C-OH)Favored in Gas Phase/Non-Polar(Rare in solution)Lactam->Lactim Proton TransferDimerH-Bonded Dimer(Mimics Lactam signals)Favored in Non-Polar Solvents(CDCl3)Lactam->Dimer Concentration > 10mM

Comparative Analysis: The Diagnostic Signals

The following data compares the spectral fingerprints of the 2-pyridone (Lactam) vs. 2-hydroxypyridine (Lactim) model system. Note that while the C2 shift is similar, the C3 and C5 shifts are the true diagnostic handles .

Table 1: C NMR Chemical Shift Fingerprints (ppm)
Carbon Position2-Oxo Form (Lactam)2-Hydroxy Form (Lactim)Diagnostic Note
C2 (C=O / C-OH) 162.0 – 165.0 163.0 – 165.0 Ambiguous. Both are deshielded quaternary carbons. Do not rely on this alone.
C3 (

to C=O)
115.0 – 120.0 110.0 – 112.0 Primary Indicator. The Lactam C3 is typically deshielded relative to the Lactim due to conjugation.
C4 140.0 – 142.0140.0 – 142.0Often overlaps; less diagnostic.
C5 105.0 – 107.0 105.0 – 107.0 Context Dependent. Look for

between C3 and C5.
C6 135.0 – 138.0145.0 – 148.0Secondary Indicator. C6 in Lactim is more deshielded (pyridine-like).

Critical Insight: In the Lactam form, the shift difference (


) between C3 and C5 is often larger (~10-15 ppm) compared to the Lactim form.

Advanced Methodology: Gated Decoupling

Standard proton-decoupled

Gated Decoupling

  • Why it works: The C2 carbon in the Lactam is a carbonyl. It typically exhibits a specific long-range coupling pattern to H6 (

    
    ) and H4.
    
  • The Lactim Difference: The C2 carbon is an aromatic C-O. The bond orders differ, altering the magnitude of the

    
     coupling to ring protons.
    
  • Observation: If you observe a broad C2 signal in DMSO that sharpens upon adding D2O, you likely have the Lactam (NH exchange broadening). The Lactim OH proton exchanges too rapidly to broaden the carbon signal significantly in standard conditions.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, follow this decision matrix and protocol.

Decision Matrix: Choosing the Right Experiment

DecisionTreeStartStart: Tautomer IDSolvent1. Solvent Selection(DMSO-d6 vs CDCl3)Start->SolventExpType2. Experiment SelectionSolvent->ExpTypeStandardStandard 13C{1H}(Quick Look)ExpType->StandardRoutineGatedGated Decoupled 13C(Definitive)ExpType->GatedPublication QualityTitrationSolvent Titration(Dynamic)ExpType->TitrationAmbiguous Results

Protocol A: Quantitative C NMR (The "Gold Standard")
  • Objective: Accurate integration and sharp quaternary peaks.

  • Sample Prep: 20-50 mg of compound in 0.6 mL DMSO-d6. (High concentration is vital for

    
    C).
    
  • Pulse Sequence: zgig (Inverse gated decoupling) or equivalent.

  • Relaxation Delay (

    
    ): Must be 
    
    
    .
    • Why: The C2 carbonyl/C-OH carbon has a long relaxation time (often 5-10 seconds). Standard parameters (

      
      ) will saturate this signal, reducing its intensity and shifting its apparent position.
      
    • Setting: Set

      
       minimum.
      
  • Scans (

    
    ):  Minimum 1024 scans for adequate S/N on quaternary carbons.
    
Protocol B: Solvent Titration (The "Dynamic Proof")

If shifts are ambiguous, exploit the solvent dependency.

  • Step 1: Dissolve sample in CDCl3 (favors Lactim/Dimer). Acquire

    
    C.
    
  • Step 2: Add DMSO-d6 in 10% increments to the same tube.

  • Step 3: Monitor the C3 and C6 signals.

    • Result: If the C3 signal shifts downfield (e.g., 110

      
       118 ppm) as DMSO increases, you are observing the equilibrium shift from Lactim 
      
      
      Lactam.

References

  • Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000.

  • Claramunt, R. M., et al. "The use of NMR spectroscopy to study tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, 2006.

  • Hesse, M., Meier, H., Zeeh, B.Spectroscopic Methods in Organic Chemistry. Thieme, 2008. (Standard reference for chemical shift tables).
  • Reich, H. J. "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison Chemistry.

A Comparative Guide to Elemental Analysis Standards for 4-Chloro-8-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of methodologies and standards for the elemental analysis of 4-Chloro-8-methylquinolin-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a narrative grounded in experimental logic and scientific integrity. We will explore the foundational principles of elemental analysis, the challenges presented by halogenated compounds, and a practical framework for achieving accurate, validated results when a specific certified reference material (CRM) is unavailable.

Introduction: The Foundational Role of Elemental Analysis

In the landscape of analytical chemistry, elemental analysis remains a cornerstone technique for elucidating the composition and confirming the purity of synthesized compounds.[1] While advanced spectroscopic methods like NMR and mass spectrometry are primary tools for structural determination, elemental analysis provides indispensable, quantitative data on the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (CHNX).[1][2] For drug development professionals, this technique is critical for verifying the empirical formula of new chemical entities (NCEs), supporting patent applications, and ensuring batch-to-batch consistency. The accuracy of this analysis hinges on the use of appropriate, high-purity standards for instrument calibration and method validation.[3][4]

Profile of the Target Analyte: this compound

Understanding the target molecule is the first step in any analytical endeavor. This compound is a substituted quinolinone, a class of heterocyclic compounds with significant interest in medicinal chemistry. Its structure and elemental makeup dictate the analytical approach.

Table 1: Physicochemical and Theoretical Elemental Composition of this compound

PropertyValueSource
Molecular Formula C₁₀H₈ClNO[5]
Molecular Weight 193.63 g/mol Calculated
Theoretical Carbon (C) 62.03%Calculated
Theoretical Hydrogen (H) 4.16%Calculated
Theoretical Chlorine (Cl) 18.31%Calculated
Theoretical Nitrogen (N) 7.23%Calculated
Theoretical Oxygen (O) 8.26%Calculated

Note: Oxygen is typically determined by difference or via pyrolysis and is not directly measured in standard CHNX combustion analysis.

The presence of both nitrogen and a halogen (chlorine) in the molecule requires specific considerations during analysis to prevent the formation of interfering species and ensure complete combustion.[6]

The Logic of Standard Selection: A Self-Validating System

For many common compounds, ISO 17034-accredited Certified Reference Materials (CRMs) are commercially available. However, for a niche research compound like this compound, a specific CRM is unlikely to exist. In this scenario, the strategy shifts to creating a self-validating system using universally accepted, high-purity organic standards.

The core principle is to use standards that are:

  • Thermally Stable and Non-Hygroscopic: Ensuring accurate weighing and consistent behavior.

  • Of High, Verifiable Purity: Typically >99.9%.

  • Structurally Simple: Leading to clean and complete combustion.

The trustworthiness of the analysis for this compound is established by bracketing the sample run with a known standard. If the analysis of the standard yields results within the acceptable tolerance of its theoretical values, the instrument and procedure are considered validated for the subsequent analysis of the target compound.

Table 2: Comparison of Widely Accepted Elemental Analysis Standards

StandardMolecular FormulaTheoretical CompositionKey Attributes & Rationale for Use
Acetanilide C₈H₉NOC: 71.09%, H: 6.71%, N: 10.36%Primary CHN Standard: Excellent thermal stability, non-hygroscopic. Its widespread use makes it a benchmark for instrument performance for C, H, and N analysis.
Sulfanilamide C₆H₈N₂O₂SC: 41.85%, H: 4.68%, N: 16.27%, S: 18.62%CHNS Standard: Useful for instruments capable of simultaneous sulfur determination. Its combustion characteristics can be more challenging, providing a good test of the system's robustness.
Atropine C₁₇H₂₃NO₃C: 70.56%, H: 8.01%, N: 4.84%Complex Molecule Standard: Used to verify combustion efficiency for more complex, multi-ring structures that may be more analogous to the quinoline core of the target analyte.
2,4-Dichlorobenzoic Acid C₇H₄Cl₂O₂C: 43.99%, H: 2.11%, Cl: 37.12%Halogen Standard Proxy: While not a primary standard, a stable, pure chlorinated organic compound can be used to verify the performance of the halogen scrubbing and detection system.

For the analysis of this compound, a two-pronged approach is recommended:

  • CHN Validation: Use Acetanilide to calibrate and validate the Carbon, Hydrogen, and Nitrogen determination.

  • Chlorine Validation: Separately validate the Chlorine determination method, often requiring a different analytical approach.

Comparative Analysis of Methodologies

The choice of analytical technique is dictated by the elements of interest and the required sensitivity.

Combustion Analysis for CHN Determination

This is the gold standard for organic elemental analysis.[7] The process involves the complete combustion of the sample in a high-oxygen environment, converting the elements into simple gases (CO₂, H₂O, N₂) which are then separated and quantified.

Causality in Experimental Choices:

  • Sample Encapsulation: Tin or silver capsules are used. Tin capsules promote a flash combustion (a vigorous exothermic reaction) which aids in the complete breakdown of refractory materials like heterocyclic compounds.[6]

  • Combustion Reagents: Tungsten(VI) oxide or chromium(III) oxide are used as catalysts in the combustion tube to ensure complete oxidation of the sample.

  • Halogen Scrubbing: For a chlorinated compound like ours, this step is critical. The combustion gases are passed through a scrubbing tube containing reagents like silver tungstate or silver vanadate to trap chlorine, preventing it from interfering with downstream detectors or poisoning catalysts.[6]

Chlorine Determination: Alternatives and Comparisons

Standard combustion analyzers are not typically configured for direct halogen measurement. Therefore, alternative or secondary methods are required.

  • Schöniger Oxidation (Oxygen Flask Combustion): A classical and reliable method. The sample is combusted in a sealed flask filled with oxygen. The resulting hydrogen chloride is absorbed into a solution and quantified via titration (e.g., argentometric titration) or Ion Chromatography.[1] This method is robust but requires more manual sample preparation.

  • Ion Chromatography (IC): After combustion and absorption, IC offers a highly specific and sensitive method for quantifying chloride ions, especially where multiple halides or other interfering ions may be present.[8]

  • Inductively Coupled Plasma (ICP): Techniques like ICP-OES or ICP-MS are extremely sensitive but are generally considered overkill for determining the mass percentage of a major heteroatom like chlorine.[9][10] They are more appropriate for trace elemental impurity analysis as mandated by guidelines like ICH Q3D.[9][11]

Recommendation: For percent-level chlorine determination, Schöniger Oxidation followed by argentometric titration is a cost-effective and accurate method. For laboratories with existing IC capabilities, it provides excellent specificity.

Experimental Workflows and Protocols

Adherence to a detailed protocol is essential for reproducibility.

Workflow 1: CHN Analysis via Dynamic Flash Combustion

The following diagram illustrates the logical flow of a typical CHN analysis.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation weigh 1. Weigh Sample (1-3 mg) in Tin Capsule seal 2. Seal Capsule & Record Mass weigh->seal autosampler 3. Load into Autosampler seal->autosampler combustion 4. Flash Combustion (~1000°C in O2) autosampler->combustion reduction 5. Reduction Tube (Remove excess O2, Reduce NOx to N2) combustion->reduction scrubbing 6. Halogen/Sulfur Scrubbing reduction->scrubbing separation 7. GC Separation (N2, CO2, H2O) scrubbing->separation detection 8. Thermal Conductivity Detector (TCD) separation->detection integrate 9. Integrate Peaks detection->integrate calculate 10. Calculate %C, H, N vs. Standard (e.g., Acetanilide) integrate->calculate compare 11. Compare to Theoretical Values calculate->compare report 12. Generate Report compare->report

Caption: Workflow for CHN analysis of this compound.

Protocol: CHN Analysis

  • Instrument Calibration: Calibrate the elemental analyzer using a primary standard like Acetanilide. Perform a multi-point calibration to ensure linearity.

  • Standard Verification: Weigh 1-2 mg of Acetanilide into a tin capsule and analyze. The results must be within ±0.3% of the theoretical values.

  • Sample Preparation: In a clean, static-free environment, weigh approximately 1-2 mg of this compound into a tin capsule. Record the weight accurately. Crimp the capsule to ensure no sample is lost.

  • Analysis: Analyze the sample using the instrument conditions optimized for nitrogen-containing heterocyclic compounds.

  • Post-Run Verification: Analyze the Acetanilide standard again to ensure no instrument drift has occurred.

  • Data Evaluation: Compare the experimental %C, %H, and %N values to the theoretical values calculated in Table 1. The results should be within the accepted industry tolerance of ±0.4%.

Workflow 2: Decision Logic for Standard Selection

When a specific CRM is not available, a logical process must be followed to select an appropriate substitute for method validation.

Standard_Selection start Start: Need to Validate Elemental Analysis q1 Is an ISO 17034 CRM for the exact analyte available? start->q1 yes_path Use the specific CRM for calibration and validation. q1->yes_path Yes no_path Initiate Alternative Standard Protocol q1->no_path No end_node Proceed with Analyte Analysis yes_path->end_node q2 Which elements to analyze? no_path->q2 chn_path For C, H, N: Select a primary organic standard. (e.g., Acetanilide, BBOT) q2->chn_path CHN(S) x_path For Halogen (Cl): Select a stable, pure organohalogen compound. (e.g., 2,4-Dichlorobenzoic Acid) q2->x_path Halogen (X) validate Run standard to confirm instrument performance (±0.3%) before and after analyte runs. chn_path->validate x_path->validate validate->end_node

Sources

Safety Operating Guide

4-Chloro-8-methylquinolin-2-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating system for chemical lifecycle management is paramount for both laboratory safety and environmental stewardship. 4-Chloro-8-methylquinolin-2-ol is a highly valuable halogenated quinoline intermediate used extensively in medicinal chemistry and anticancer drug development[1]. However, its specific molecular architecture—featuring a stable quinoline core substituted with a chlorine atom—demands strict adherence to specialized halogenated waste disposal protocols.

This guide provides the authoritative operational and disposal plans required to handle this compound safely, explaining the mechanistic causality behind every procedural step.

Physicochemical Properties & Hazard Profile

Before initiating any workflow, personnel must understand the quantitative and qualitative hazards of the material. The presence of the halogen (chlorine) dictates the entire downstream disposal logic.

PropertyValue
Chemical Name This compound
CAS Number 113226-20-3
Molecular Formula C₁₀H₈ClNO
Molar Mass 193.63 g/mol
Hazard Classification Halogenated Organic, Irritant (Skin/Eye/Respiratory), Aquatic Toxin
Target Disposal Method High-Temperature Incineration (>1100°C) with Acid Gas Scrubbers

Mechanistic Safety & Causality: The "Why" Behind the Protocol

Standard laboratory waste disposal methods are insufficient for this compound. The protocols below are driven by two critical mechanistic and regulatory realities:

  • Prevention of Dioxin Formation: When halogenated organic compounds are subjected to low-temperature combustion (standard municipal incineration), they can undergo thermal rearrangement to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[2]. To prevent this, the EPA mandates that halogenated waste be directed to specialized high-temperature incinerators operating above 1100°C (2000°F)[3]. These facilities are equipped with alkaline scrubbers to neutralize the hydrochloric acid (HCl) gas generated during total thermal destruction[3].

  • Aquatic Toxicity and Environmental Persistence: The lipophilic nature of the quinoline core, combined with the halogen substituent, increases its persistence in the environment. It must never be disposed of via aqueous drain systems or standard landfill routes without explicit stabilization[4].

Experimental Workflows & Disposal Procedures

The following step-by-step methodologies establish a self-validating system for waste management. Every action is designed to verify the integrity of the previous step.

Workflow 1: Solid Waste Collection & Segregation

Applies to residual powders, contaminated weighing paper, pipette tips, and PPE.

  • Preparation: Don appropriate PPE (nitrile gloves, chemical safety goggles, and a lab coat). Work exclusively within a certified chemical fume hood to prevent the inhalation of micro-particulates[5].

  • Collection: Place all residual solid this compound and contaminated consumables into a chemically compatible, sealable polyethylene container[6].

  • Labeling (Self-Validation Step): Affix a hazardous waste tag immediately before the first drop or particle of waste is added[5]. The label must explicitly state: "Hazardous Waste: Halogenated Organic Solid (this compound)".

    • Causality: Using full chemical names rather than abbreviations ensures that downstream Environmental Health and Safety (EHS) personnel route the container to the correct high-temperature incineration facility[7].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., strong oxidizers)[7].

Workflow 2: Liquid Waste Management (Solutions)

Applies when the compound is dissolved in solvents (e.g., DMSO, Methanol, Dichloromethane).

  • Segregation: Transfer the solution into a designated halogenated liquid waste carboy.

    • Causality: Even if the primary solvent is non-halogenated (like DMSO), the addition of this compound categorizes the entire mixture as Halogenated Waste [6]. Mixing halogenated and non-halogenated streams exponentially increases disposal costs and complicates thermal destruction logistics[7].

  • Containment: Keep the waste container tightly closed at all times except when actively adding waste[5].

    • Causality: This prevents the volatilization of toxic organics into the laboratory atmosphere and strictly complies with EPA RCRA "closed container" mandates.

  • Secondary Containment: Place the liquid waste carboy in a secondary containment tray to capture any potential leaks or structural failures of the primary vessel[7].

Workflow 3: Spill Response & Decontamination
  • Evacuation & PPE: For significant spills, evacuate the immediate area. Ensure full PPE is worn, including a NIOSH-approved respirator if dust is present[4].

  • Containment: Surround the spill with inert, non-combustible absorbent material (e.g., sand or specialized spill control pads)[4].

    • Causality: Combustible absorbents like sawdust can react with certain solvents or become highly flammable when soaked with organic compounds. Inert materials prevent secondary fire hazards.

  • Collection: Sweep the absorbent mixture using a non-sparking tool and place it into a heavy-duty, sealable hazardous waste bucket[7].

  • Decontamination: Wipe down the affected surface with a solvent known to dissolve the compound (e.g., acetone). Collect all used wipes and place them into the halogenated solid waste container[4].

Process Visualizations

WastePathway Start This compound Waste Generated Solid Solid Waste (Powder, Consumables) Start->Solid Liquid Liquid Waste (Dissolved in Solvent) Start->Liquid Halogenated Halogenated Waste Stream (Strict Segregation) Solid->Halogenated Route to Liquid->Halogenated Route to EHS EHS Collection & RCRA Documentation Halogenated->EHS Label & Store Incinerator High-Temp Incineration (>1100°C) + Scrubbers EHS->Incinerator Final Disposal

Workflow for the segregation and high-temperature incineration of halogenated quinoline waste.

SpillResponse Spill Spill Detected (Solid or Solution) PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Spill->PPE Contain Contain Spill (Inert Absorbent / Sand) PPE->Contain Collect Collect in Sealable Polyethylene Container Contain->Collect Decon Decontaminate Surface (Acetone/Ethanol Wash) Collect->Decon Waste Route to Halogenated Waste Stream Decon->Waste

Step-by-step spill response and decontamination procedure for halogenated quinoline derivatives.

References

  • BenchChem. "this compound Product Specifications." BenchChem. 1

  • U.S. Environmental Protection Agency (EPA). "High Temperature Thermal Treatment for CERCLA Waste." EPA.gov. 3

  • Temple University Campus Operations. "Halogenated Solvents in Laboratories - Chemical Waste Guideline." Temple.edu. 7

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR.gov. 8

Sources

Personal protective equipment for handling 4-Chloro-8-methylquinolin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Precautionary Protocol

As researchers, we often handle intermediates like 4-Chloro-8-methylquinolin-2-ol (and its tautomer, 4-chloro-8-methyl-2(1H)-quinolinone) before full toxicological profiles are established. Unlike commodity chemicals with century-long safety records, this compound occupies the "high-value, low-data" space common in drug discovery.

The Directive: We do not wait for a specific LD50 to dictate safety. Instead, we apply the Precautionary Principle . Given the structural moieties—a halogenated nitrogen heterocycle—we treat this compound as a sensitizing irritant with potential genotoxic activity until proven otherwise.

This guide moves beyond generic advice, providing a self-validating workflow designed to protect both the scientist and the integrity of the experiment.

Hazard Identification & Risk Assessment

While specific GHS data for this exact isomer may be limited, structural analogs (chloroquinolines) dictate the following hazard classification profile.

Hazard ClassCategoryH-CodeOperational Implication
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[1][2] Zero mouth-contact tolerance.
Skin/Eye Irritation Cat 2/2AH315/H319Causes serious irritation.[1][3][4][5][6] Dust is the primary vector.
STOT - Single Exposure Cat 3H335Respiratory tract irritation.[1][2][5] Fume hood mandatory.
Genotoxicity (Suspected) FlagH341Treat as a potential mutagen due to the quinoline scaffold.

Critical Insight: The 4-chloro substituent increases lipophilicity compared to the parent quinolone, potentially enhancing dermal absorption. The 2-ol/2-one tautomerism suggests high melting point solids, increasing the risk of fine, persistent dust during weighing.

Personal Protective Equipment (PPE) Matrix

PPE is not a uniform "suit up"; it is task-dependent. The following matrix optimizes protection without compromising dexterity.

Task A: Weighing & Solid Handling (High Risk)
  • Respiratory: Engineering Control Primary. Handle only inside a certified chemical fume hood. If open-bench handling is unavoidable (not recommended), use a P100/N99 respirator .

  • Eyes: Chemical Safety Goggles (indirect vent). Standard safety glasses are insufficient for fine powders that can drift around lenses.

  • Hands: Double Nitrile Gloves (0.11 mm min thickness).

    • Inner: 4 mil Nitrile (Bright color like orange/white).

    • Outer: 5-8 mil Nitrile (Dark color like blue/black).

    • Logic: Visual breach detection. If the inner color shows through, the outer glove is compromised.

  • Body: Lab coat (buttoned to neck) + Tyvek wrist sleeves (prevents gap exposure).

Task B: Reaction Monitoring & Solution Handling (Medium Risk)
  • Respiratory: Fume hood sash at working height (18 inches).

  • Eyes: Safety Glasses with side shields (ANSI Z87.1).

  • Hands: Single Nitrile Gloves (Standard). Change immediately upon splash contact.

    • Solvent Alert: If using DCM or Chloroform as a solvent, nitrile provides <5 mins protection. Use PVA or Laminate gloves (e.g., Silver Shield) for bulk solvent handling.

Operational Workflow: The "Safe-Path" Protocol

This workflow integrates safety steps directly into the experimental logic to prevent "safety fatigue."

SafeHandling cluster_hood Engineering Control Zone (Fume Hood) Storage Storage (Cool, Dry, Dark) Check Pre-Op Check (Airflow & Glove Integrity) Storage->Check Retrieve Weighing Weighing (Static-Free Spatula, Hood) Check->Weighing Pass Solvation Solvation (Dissolve Immediately) Weighing->Solvation Transfer Solid Reaction Reaction (Closed System) Solvation->Reaction Add to Vessel Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Separate

Figure 1: The "Safe-Path" workflow emphasizes containing the solid state (Weighing) within the engineering control zone before it becomes a solution.

Step-by-Step Protocol:
  • Static Control (The Invisible Hazard):

    • Quinoline powders are often static-prone. Use an antistatic gun or polonium strip near the balance.

    • Why? Static charge causes powder to "jump" onto gloves and cuffs, bypassing the hood's laminar flow.

  • The "Wet-Down" Technique:

    • Pre-weigh your solvent in the reaction flask.

    • Add the solid this compound directly to the solvent.

    • Causality: Solvating the compound immediately eliminates the inhalation hazard of the dust.

  • Decontamination:

    • Wipe the exterior of the reagent bottle inside the hood with a Kimwipe dampened in ethanol before returning it to storage. This prevents cross-contamination of the chemical storage cabinet.

Emergency Response: Spills & Exposure

ScenarioImmediate ActionSecondary Action
Powder Spill (Hood) Cover with wet paper towels (dampened with water/ethanol).Scoop up wet slurry. Do NOT dry sweep (generates dust).[7]
Powder Spill (Floor) Evacuate area. Don N95/P100.Use HEPA vacuum or wet-wipe method.
Eye Contact Flush for 15 minutes immediately.Hold eyelids open. Seek medical attention (ophthalmology).
Skin Contact Wash with soap and water (5 mins).Do NOT use ethanol (enhances absorption).

Disposal Logistics

Disposal is strictly regulated due to the halogen (Chlorine) and nitrogen heterocycle content.

  • Waste Stream: Halogenated Organic Waste .[8][9]

    • Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility segregates them; halogenated disposal is significantly more expensive and requires high-temperature incineration (1100°C) to prevent dioxin formation.

  • Labeling: Clearly mark as "Toxic" and "Irritant."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic.

References

  • PubChem. (n.d.). 4-Chloroquinolin-8-ol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450. United States Department of Labor. Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Solvents & Waste Management Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.